molecular formula C23H21F7N4O3 B601779 ent-Aprepitant CAS No. 172822-29-6

ent-Aprepitant

カタログ番号: B601779
CAS番号: 172822-29-6
分子量: 534.44
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-Aprepitant (CAS 172822-29-6), also known as Aprepitant Related Compound B, is a chemical impurity of the antiemetic drug Aprepitant. It is identified as (3-[[(2S,3R)-2-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one) with a molecular formula of C₂₃H₂₁F₇N₄O₃ and a molecular weight of 534.43 g/mol . This compound is provided as a high-purity analytical standard for use in pharmaceutical research and development. Its primary application is in quality control and regulatory compliance, serving as a critical reference standard for the identification and quantification of impurities in Aprepitant Active Pharmaceutical Ingredient (API) and finished drug products, such as the branded product Emend . This supports the development of robust analytical methods and ensures drug safety and efficacy. Aprepitant itself is a selective high-affinity antagonist of the human Substance P/Neurokinin 1 (NK1) receptor . Beyond its established use in preventing chemotherapy-induced nausea and vomiting, preclinical research suggests that the NK-1 receptor system plays a role in cancer pathophysiology . Recent clinical data has indicated that Aprepitant use may be associated with improved survival outcomes in specific subtypes of early breast cancer, particularly triple-negative breast cancer, suggesting potential antitumor activity that warrants further investigation . Studying related compounds like ent-Aprepitant is essential for advancing pharmaceutical analysis and exploring the full therapeutic potential of this class of molecules. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-KNMUDHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571744
Record name 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172822-29-6
Record name ent-Aprepitant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172822-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APREPITANT, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Stereochemical Architecture and Chiral Resolution of ent-Aprepitant: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aprepitant is a highly selective antagonist of the human substance P/neurokinin-1 (NK1) receptor, pivotal in managing chemotherapy-induced nausea and vomiting (CINV)[1]. As a chiral prodrug, the therapeutic efficacy and safety of aprepitant are profoundly dictated by its stereochemistry. The molecule possesses three chiral centers, yielding eight possible stereoisomers[2]. The active pharmaceutical ingredient (API) is strictly the (2R, 3S, 1R) isomer. Its exact enantiomer, ent-aprepitant , is an inactive and unwanted byproduct that must be rigorously monitored and separated during synthesis and quality control[3].

This technical whitepaper explores the structural causality behind ent-aprepitant's inactivity and provides a self-validating analytical framework for its chiral resolution using modern chromatographic techniques.

Stereochemical Architecture & Nomenclature Causality

Aprepitant's IUPAC name is 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-3H-1,2,4-triazol-3-one[1].

To understand the literature's varied nomenclature, we must map the three stereocenters structurally:

  • C2 of the morpholine ring: (R)-configuration.

  • C3 of the morpholine ring: (S)-configuration.

  • C1 of the ethoxy side chain: (R)-configuration.

When ordered as C2-Morpholine, C3-Morpholine, and C1-Ethoxy, the active drug is the (R, S, R) isomer.

ent-Aprepitant (CAS: 172822-29-6) is the exact mirror image, possessing inverted stereocenters at all three positions: (2S, 3R, 1S) []. Consequently, in analytical literature, ent-aprepitant is frequently designated as the (S, R, S)-enantiomer [3].

In-vivo Stability Note: Pharmacokinetic studies analyzing human plasma post-administration have confirmed that aprepitant maintains its stereochemical integrity and does not undergo in-vivo chiral inversion to ent-aprepitant[5].

Pharmacological Causality: NK1 Receptor Interactions

The causality behind why ent-aprepitant is an "unwanted" impurity lies in the strict stereospecificity of the NK1 receptor's binding pocket.

The active (R, S, R) configuration allows the 3,5-bis(trifluoromethyl)phenyl group to deeply penetrate a hydrophobic pocket formed by the receptor's transmembrane helices, while the 4-fluorophenyl group engages in crucial π−π stacking interactions. The inverted (S, R, S) stereocenters in ent-aprepitant cause severe steric clashes and improper vector alignment of the hydrogen-bonding triazolone ring, rendering it completely incapable of competitive antagonism[1].

NK1_Pathway SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Agonist Binding Aprepitant Aprepitant (R,S,R) Aprepitant->NK1R Competitive Antagonism entAprepitant ent-Aprepitant (S,R,S) entAprepitant->NK1R Steric Clash (No Binding) Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Emesis Emetic Reflex Calcium->Emesis

Mechanism of NK1 receptor antagonism by Aprepitant vs. the inactive ent-Aprepitant.

Analytical Methodologies for Chiral Resolution

Because ent-aprepitant has identical physicochemical properties to aprepitant in an achiral environment, specialized Chiral Stationary Phases (CSPs) are required[2].

Causality of Chiral Recognition: The separation mechanism relies on immobilized amylose or cellulose-based CSPs (e.g., Chiralcel OD-H). The phenylcarbamate linkages on these CSPs provide hydrogen bond donors/acceptors that interact with the triazolone and morpholine oxygen of the analyte. The spatial arrangement of the (R, S, R) vs. (S, R, S) isomers results in different transient binding affinities, allowing baseline resolution[3][6].

While Normal-Phase HPLC (using hexane/isopropanol) is traditional[5], Supercritical Fluid Chromatography (SFC) is the modern standard. SFC utilizes supercritical CO2​ , which has lower viscosity and higher diffusivity than liquid solvents, enhancing mass transfer kinetics and drastically reducing run times[6].

Self-Validating SFC Experimental Protocol

This protocol outlines the separation of aprepitant and ent-aprepitant using SFC. As a self-validating system, the workflow mandates continuous monitoring of the resolution factor ( Rs​ ) and Relative Standard Deviation (RSD) to ensure analytical integrity[6].

SFC_Workflow Prep Sample Preparation 1.0 mg/mL Racemate Equil System Equilibration CO2/MeOH (80:20) Prep->Equil Inject Injection 10 µL Volume Equil->Inject Separate Chiral Separation Chiralcel OD-H Column Inject->Separate Detect Detection UV at 220 nm / MS Separate->Detect Validate Self-Validation Rs > 1.5 & RSD < 2.0%? Detect->Validate Pass Method Approved Proceed to Quantitation Validate->Pass Yes Fail Method Failed Optimize Modifier/Temp Validate->Fail No Fail->Equil Adjust Parameters

Self-validating SFC workflow for the chiral resolution of Aprepitant enantiomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10.0 mg of racemic aprepitant standard (containing both aprepitant and ent-aprepitant).

    • Dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

    • Dilute to a final working concentration of 0.1 mg/mL using the mobile phase modifier[6].

  • System Configuration & Equilibration:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical CO2​ / Methanol (80:20, v/v). (Causality: Methanol acts as a polar modifier to elute the highly retained triazolone moiety).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure Regulator (BPR): 120 bar (ensures CO2​ remains in a supercritical state).

    • Column Temperature: 35°C.

    • Equilibrate the system until a stable baseline is achieved on the UV detector[6].

  • Injection and Separation:

    • Inject 10 µL of the working standard.

    • Monitor the elution at 220 nm. On an OD-H column, the active (R, S, R) isomer elutes before the (S, R, S) ent-aprepitant due to weaker transient binding with the CSP[5].

  • System Suitability and Validation (Self-Validation Step):

    • Calculate the resolution factor ( Rs​ ) between the two peaks. Rs​ must be ≥1.5 for baseline separation.

    • Perform 6 replicate injections. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

    • Logic: If these criteria fail, the system autonomously flags the method as invalid, requiring adjustment of the modifier percentage or column temperature before sample quantitation[2][6].

Quantitative Chromatographic Data Summarization

The following table synthesizes the typical chromatographic parameters and performance metrics observed during the chiral separation of aprepitant and ent-aprepitant using both traditional HPLC and modern SFC methodologies[3][5][6].

ParameterNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Column Chemistry Chiralcel OD-H / Chiralpak IAChiralcel OD-H
Mobile Phase Hexane : Isopropanol (80:20 v/v) CO2​ : Methanol (80:20 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Detection Wavelength 220 nm220 nm / MS (APCI)
Elution Time (Aprepitant) ~15.0 min~4.5 min
Elution Time (ent-Aprepitant) ~20.0 min~6.2 min
Resolution ( Rs​ ) > 5.0> 3.0
Limit of Detection (LOD) 0.035 µg< 0.01 µg

References

  • BenchChem. "Application Note: Chiral Separation of (1R,2S,3R)
  • PubMed (NIH). "Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection".
  • ResearchGate. "A Validated Chiral LC Method for the Separation and Quantification of ( S,R,S )-Enantiomer and ( R,R,R )-Isomer of Aprepitant".
  • Phmethods.net. "Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass".
  • PubChem. "Aprepitant | C23H21F7N4O3 | CID 135413536".
  • BOC Sciences. "CAS 172822-29-6 (ent-Aprepitant)".

Sources

Introduction: The Imperative of Chirality in Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to ent-Aprepitant: Chemical Identity, Analytical Control, and Stereochemical Significance

In the landscape of modern drug development, the stereochemical configuration of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The case of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, underscores this principle. Aprepitant is a cornerstone therapy for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] Its molecular structure contains three chiral centers, giving rise to eight possible stereoisomers.[3][4] The clinically approved and biologically active isomer is specifically the (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine derivative.[5]

This guide focuses on ent-Aprepitant , the enantiomer of Aprepitant. As the mirror image of the active pharmaceutical ingredient (API), ent-Aprepitant is a critical compound for study. It is classified as USP Aprepitant Related Compound B, a key impurity that must be monitored and controlled during the synthesis and formulation of Aprepitant to ensure the final drug product's safety, efficacy, and quality.[] This document provides a comprehensive overview of its chemical identifiers, its significance as a stereoisomeric impurity, the biological context of its parent compound, and the analytical methodologies required for its precise quantification.

PART 1: Core Chemical Identifiers

Precise identification is the foundation of all chemical and pharmacological research. The following table summarizes the key chemical identifiers for both ent-Aprepitant and its clinically active counterpart, Aprepitant, for clear comparison.

Identifierent-AprepitantAprepitant (Emend®)
CAS Number 172822-29-6[][7][8]170729-80-3[9][10][11]
Synonyms (1S,2S,3R)-Aprepitant; Aprepitant S,R,S-Enantiomer; USP Aprepitant Related Compound B[]Emend; L-754,030; MK-869[9][10]
Molecular Formula C₂₃H₂₁F₇N₄O₃[][7]C₂₃H₂₁F₇N₄O₃[5][9]
Molecular Weight 534.44 g/mol []534.435 g/mol [9]
IUPAC Name 3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one[]5-({(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino}methyl)-1H-1,2,4-triazol-3(2H)-one[9]
InChI Key ATALOFNDEOCMKK-KNMUDHKVSA-N[]ATALOFNDEOCMKK-OITMNORJSA-N[9][10]
SMILES CO[C@H]2C4=CC=C(C=C4)F[]Ccc2)N(CC2=NNC(=O)N2)CCO1">C@@Hc1cc(cc(c1)C(F)(F)F)C(F)(F)F[9]

PART 2: Mechanism of Action: The NK1 Receptor Pathway

To understand the importance of separating ent-Aprepitant from Aprepitant, one must first grasp the biological target. Aprepitant functions as a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][5] These receptors are densely located in the brain's vomiting center, specifically the nucleus tractus solitarius and area postrema.[1]

The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that plays a central role in transmitting emetic signals.[12] Chemotherapeutic agents trigger the release of Substance P, which then binds to NK1 receptors to induce vomiting.[1] Aprepitant exerts its antiemetic effect by crossing the blood-brain barrier, occupying these central NK1 receptors, and competitively blocking the binding of Substance P.[9][12][13] This action is particularly effective in preventing the delayed phase of CINV (24-120 hours post-chemotherapy), which is primarily mediated by Substance P.[1]

NK1_Receptor_Pathway cluster_stimulus Emetic Stimulus cluster_pathway Biological Pathway cluster_intervention Pharmacological Intervention Chemotherapy Chemotherapy Substance_P Substance P Release NK1_Receptor NK1 Receptor (Vomiting Center) Substance_P->NK1_Receptor binds & activates Emesis Nausea & Vomiting (Emetic Response) NK1_Receptor->Emesis initiates signal Aprepitant Aprepitant Aprepitant->NK1_Receptor blocks

Sources

A Technical Guide to the Thermodynamic Stability of ent-Aprepitant Polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug product. This technical guide provides an in-depth analysis of the thermodynamic stability of the polymorphs of ent-aprepitant, the enantiomer of the antiemetic drug aprepitant. By understanding the thermodynamic relationships between these polymorphs, researchers can select the most stable form for development, ensuring consistent product quality and performance. This guide will delve into the theoretical underpinnings of thermodynamic stability, detail experimental methodologies for characterization, and present a comprehensive overview of the known polymorphs of aprepitant as a model, given the limited public information specifically on ent-aprepitant.

Introduction: The Significance of Polymorphism in Drug Development

The crystalline state of an API is a key determinant of its physical and chemical properties. Polymorphism can arise from different arrangements of molecules in the crystal lattice, leading to variations in intermolecular interactions.[1] These differences in crystal packing can have profound consequences for drug development. For instance, a metastable polymorph may have higher solubility and a faster dissolution rate, which could be advantageous for bioavailability.[2] However, this form may also be thermodynamically driven to convert to a more stable, less soluble form over time, potentially leading to a decrease in efficacy and inconsistent dosing.[3]

Therefore, a thorough understanding and control of polymorphism are mandated by regulatory agencies and are essential for ensuring the safety, quality, and efficacy of pharmaceutical products.[4] The primary goal of polymorphic screening is to identify all accessible crystalline forms of a drug substance and to determine their relative thermodynamic stability. The thermodynamically most stable form is generally the preferred candidate for development as it is the least likely to undergo polymorphic transformation during manufacturing and storage.[1]

Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][5] It is known to exist in at least two polymorphic forms, designated as Form I and Form II.[2][6] Form I is reported to be the thermodynamically stable form.[2][7] While this guide focuses on ent-aprepitant, the principles and experimental approaches discussed are directly applicable and will draw upon the extensive knowledge base of its enantiomer, aprepitant.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a polymorph is governed by its Gibbs free energy (G). The polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most stable form.[1] The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is described by the following equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the difference in Gibbs free energy between two polymorphs.

  • ΔH is the difference in enthalpy.

  • T is the absolute temperature.

  • ΔS is the difference in entropy.

The relationship between polymorphs can be classified as either monotropic or enantiotropic .

  • Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points. The transition from the metastable to the stable form is irreversible.[8]

  • Enantiotropic System: There is a specific transition temperature (Tt) at which the stability relationship inverts. Below Tt, one form is stable, and above Tt, the other form becomes stable. This transition is reversible.[9]

Several empirical rules, known as the Burger and Ramberger rules , can be used to infer the thermodynamic relationship between polymorphs based on thermal analysis data.[8][10] The most commonly applied are the Heat of Transition Rule and the Heat of Fusion Rule .[10]

  • Heat of Transition Rule: An exothermic transition from one form to another indicates a monotropic relationship, with the form produced being the more stable one. An endothermic transition suggests an enantiotropic relationship.[8][11]

  • Heat of Fusion Rule: For a monotropic system, the higher melting polymorph will have a higher heat of fusion. For an enantiotropic system, the higher melting polymorph will have a lower heat of fusion.[10]

Known Polymorphs of Aprepitant

At least two crystalline forms of aprepitant have been identified and characterized in the literature.[2][6] A third form has also been reported in patent literature.[12]

FormKey Characterization DataThermodynamic Stability
Form I Characterized by X-ray powder diffraction (XRPD) peaks at approximately 12.0, 15.3, 16.6, 17.0, 17.6, 19.4, 20.0, 21.9, 23.6, 23.8, and 24.8 degrees 2θ.[5]Reported to be the thermodynamically stable form.[2][7]
Form II Characterized by XRPD peaks at approximately 12.6, 16.7, 17.1, 17.2, 18.0, 20.1, 20.6, 21.1, 22.8, 23.9, and 24.8 degrees 2θ.[2]Metastable form. Converts to Form I upon heating.[2]
Form III Characterized by XRPD peaks at approximately 6.9, 7.5, 9.6, 10.5, 13.5, 14.8, 17.4, 20.1, and 23.1 degrees 2θ.[12]Claimed to have enhanced thermodynamic stability.[12]
Amorphous Lacks long-range molecular order, resulting in a diffuse XRPD pattern.[13]Thermodynamically unstable, but may offer solubility advantages.[13][14]

Note: The enantiomer, ent-aprepitant, is expected to exhibit analogous polymorphic behavior.

Experimental Workflow for Determining Thermodynamic Stability

A systematic approach is required to comprehensively evaluate the thermodynamic stability of ent-aprepitant polymorphs. The following workflow outlines the key experimental techniques and their rationale.

G cluster_0 Polymorph Screening & Generation cluster_1 Solid-State Characterization cluster_2 Thermodynamic Stability Assessment cluster_3 Data Analysis & Stability Relationship Screening Crystallization from various solvents (Cooling, Evaporation, Anti-solvent) XRPD X-Ray Powder Diffraction (XRPD) (Phase Identification) Screening->XRPD Identify new forms Grinding Mechanical Stress (Grinding, Milling) Grinding->XRPD Heating Thermal Stress (Heating, Melt-quenching) Heating->XRPD DSC Differential Scanning Calorimetry (DSC) (Thermal Transitions, Enthalpy) XRPD->DSC Characterize thermal behavior TGA Thermogravimetric Analysis (TGA) (Solvates/Hydrates) DSC->TGA Investigate weight loss FTIR_Raman Vibrational Spectroscopy (FTIR/Raman) (Molecular Conformation) TGA->FTIR_Raman Confirm molecular structure Slurry Competitive Slurry Experiments (Relative Stability in Suspension) FTIR_Raman->Slurry Determine relative stability Solubility Solubility Measurements (Relative Stability via Solubility) Slurry->Solubility Quantify stability difference Calorimetry Solution & Slurry Calorimetry (Enthalpy of Transition) Solubility->Calorimetry Measure energetic differences Analysis Burger & Ramberger Rules Energy-Temperature Diagrams Calorimetry->Analysis Establish thermodynamic relationship

Caption: Experimental workflow for the determination of thermodynamic stability of ent-aprepitant polymorphs.

Step-by-Step Methodologies

A. Polymorph Screening and Generation

  • Objective: To generate a diverse range of crystalline forms of ent-aprepitant.

  • Protocol:

    • Solvent-based Crystallization: Dissolve ent-aprepitant in a variety of solvents with different polarities (e.g., acetone, ethyl acetate, methanol, water) to near saturation at an elevated temperature.[5]

      • Slow Cooling: Allow the solutions to cool slowly to ambient temperature.

      • Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

      • Anti-solvent Addition: Add a poor solvent (anti-solvent) to a solution of ent-aprepitant to induce precipitation.

    • Mechanical and Thermal Stress:

      • Grinding: Subject the material to mechanical stress using a mortar and pestle or a ball mill.

      • Heating and Melt-Quenching: Heat the sample above its melting point and then rapidly cool it to potentially form a metastable or amorphous phase.[13]

  • Rationale: Different crystallization conditions and stresses can favor the nucleation and growth of different polymorphs. A wide range of conditions increases the likelihood of discovering all accessible forms.

B. Solid-State Characterization

  • Objective: To identify and characterize the generated solid forms.

  • Protocols:

    • X-Ray Powder Diffraction (XRPD):

      • Gently pack the powdered sample onto a sample holder.

      • Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

      • Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint."[4]

    • Differential Scanning Calorimetry (DSC):

      • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[15]

      • Observe endothermic events (melting, desolvation) and exothermic events (crystallization, solid-solid transitions).

    • Thermogravimetric Analysis (TGA):

      • Heat a sample of the material on a sensitive balance at a constant rate.

      • Monitor the change in mass as a function of temperature.

      • This technique is crucial for identifying solvates and hydrates by quantifying solvent loss.[5]

    • Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

      • Press the sample directly against the ATR crystal.

      • Acquire the infrared spectrum.

      • Differences in the spectra between polymorphs, particularly in regions corresponding to hydrogen bonding, can provide structural insights.[16] For aprepitant, significant spectral differences have been observed around 1140 cm-1.[16]

  • Rationale: A combination of these techniques provides orthogonal information to unambiguously identify and characterize each polymorph. XRPD reveals the crystal structure, DSC and TGA provide information on thermal properties and composition, and FTIR offers insights into molecular-level differences.

C. Thermodynamic Stability Assessment

  • Objective: To determine the relative thermodynamic stability of the identified polymorphs.

  • Protocols:

    • Competitive Slurry Experiments:

      • Prepare a saturated solution of ent-aprepitant in a suitable solvent.

      • Add a mixture of two polymorphs (e.g., Form I and Form II) to the solution.

      • Agitate the slurry at a constant temperature for an extended period (days to weeks).[17]

      • Periodically withdraw solid samples and analyze them by XRPD to monitor the conversion of the metastable form to the stable form.[3]

    • Solubility Measurements:

      • Equilibrate an excess of each polymorph in a solvent at a constant temperature.

      • After equilibrium is reached, filter the suspension and determine the concentration of the dissolved drug in the supernatant (e.g., by HPLC).

      • The polymorph with the lowest solubility is the most thermodynamically stable at that temperature.[17][18]

    • Solution Calorimetry:

      • Measure the heat of solution for each polymorph in a suitable solvent.[19]

      • The difference in the heats of solution corresponds to the enthalpy of transition between the polymorphs at the measurement temperature.[18]

  • Rationale: Slurry experiments provide a direct, albeit sometimes slow, indication of the most stable form under specific conditions.[17] Solubility is a direct thermodynamic measure of stability; the more stable form will have lower solubility.[1] Solution calorimetry provides quantitative data on the enthalpic differences between forms.[19]

Data Interpretation and Visualization

The experimental data gathered can be used to construct an energy-temperature diagram, which visually represents the thermodynamic relationship between the polymorphs.

G cluster_0 Energy-Temperature Diagram (Monotropic) cluster_1 Energy-Temperature Diagram (Enantiotropic) G_meta_m G (Metastable) G_stable_m G (Stable) Tm_meta_m Tm (Metastable) G_meta_m->Tm_meta_m Melting G_meta_m->Tm_meta_m Tm_stable_m Tm (Stable) G_stable_m->Tm_stable_m Melting G_stable_m->Tm_stable_m G_form1_e G (Form I) G_form2_e G (Form II) Tt_e G_form1_e->Tt_e G_form1_e->Tt_e G_form2_e->Tt_e G_form2_e->Tt_e Tm_form1_e Tm (Form I) Tt_e->Tm_form1_e Melting Tt_e->Tm_form1_e Tm_form2_e Tm (Form II) Tt_e->Tm_form2_e Melting Tt_e->Tm_form2_e

Caption: Gibbs free energy (G) vs. Temperature (T) diagrams for monotropic and enantiotropic systems.

In a monotropic system, the Gibbs free energy curves of the two polymorphs do not intersect below their melting points. The metastable form has a higher free energy at all temperatures.

In an enantiotropic system, the Gibbs free energy curves intersect at the transition temperature (Tt). Below Tt, one form is more stable, while above Tt, the other form has lower free energy.

Conclusion

A comprehensive investigation of the thermodynamic stability of ent-aprepitant polymorphs is a critical step in its development as a pharmaceutical product. By employing a systematic workflow that includes polymorph screening, solid-state characterization, and thermodynamic stability assessment, researchers can identify the most stable crystalline form. The selection of the thermodynamically stable polymorph minimizes the risk of phase transformations during manufacturing and storage, thereby ensuring consistent product quality, performance, and safety. The principles and methodologies outlined in this guide provide a robust framework for the characterization and selection of the optimal solid form for ent-aprepitant and other active pharmaceutical ingredients.

References

  • Netzsch. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]

  • Helmy, R., Zhou, G., & Dave, R. (2003). Characterization and quantitation of aprepitant drug substance polymorphs by attenuated total reflectance fourier transform infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 951-959.
  • Gagniere, E., Mangin, D., Puel, F., & Fevotte, G. (2021).
  • Academia.edu. (n.d.). Characterization and Quantitation of Aprepitant Drug Substance Polymorphs by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Polymorphism of Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008104512A2 - Novel polymorphs of aprepitant and processes for preparation.
  • Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.
  • Li, X., Piao, H., Li, P., Quan, L., & Cui, L. (2015). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus. Molecules, 20(6), 11346-11357.
  • Google Patents. (n.d.). WO2008044102A1 - Polymorph form of aprepitant and process for the preparation thereof.
  • Singh, J., Garg, T., Rath, G., & Goyal, A. K. (2021).
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Palmelund, H., Wasan, E. K., Wasan, K. M., & Rades, T. (2021). Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations. European Journal of Pharmaceutical Sciences, 163, 105863.
  • O'Mahony, M. A., & Myerson, A. S. (2003). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Crystal Growth & Design, 3(6), 903-908.
  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]

  • Google Patents. (n.d.). US20100298327A1 - Aprepitant polymorph mixtures.
  • López-Mejías, V., Knight, J., & Rodríguez-Spong, B. (2012). Polymorphism in early development: The account of MBQ-167. Crystals, 2(4), 1335-1350.
  • TA Instruments. (n.d.). Pharmaceutical Applications of Microcalorimetry. Retrieved from [Link]

  • SlideServe. (2012, December 13). Thermodynamics in Polymorphism Research. Retrieved from [Link]

  • Upadhyay, P., Kumar, S., & Bansal, A. K. (2012). Estimating Relative Stability of Polymorphs by Generation of Configurational Free Energy Phase Diagram. Journal of Pharmaceutical Sciences, 101(5), 1843-1851.
  • Gagniere, E., Mangin, D., Puel, F., & Fevotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1205-1215.
  • Deshmukh, S. A., & Er, S. (2018). Gibbs free-energy differences between polymorphs via a diabat approach. The Journal of Chemical Physics, 149(21), 214106.
  • Perlovich, G. L. (2019). Polymorphism of monotropic forms: relationships between thermochemical and structural characteristics.
  • Deshmukh, S. A., & Er, S. (2018). Gibbs free-energy differences between polymorphs via a diabat approach. The Journal of Chemical Physics, 149(21), 214106.
  • Khawam, A., & Finlay, W. H. (2006). Identifying the stable polymorph early in the drug discovery-development process. Journal of Pharmaceutical Sciences, 95(8), 1641-1655.
  • Li, X., Piao, H., Li, P., Quan, L., & Cui, L. (2015). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus®. Molecules, 20(6), 11346-11357.
  • Google Patents. (n.d.). WO2007147160A2 - Aprepitant compositions.
  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. Retrieved from [Link]

  • Dupuis, L. L., Ling, V., & Taddio, A. (2009). Stability of an extemporaneous oral liquid aprepitant formulation. Supportive Care in Cancer, 17(6), 743-748.
  • Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277-1287.

Sources

The Enantiomeric Counterpart: An In-depth Technical Guide to the Discovery and Synthesis of ent-Aprepitant

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on the Unsung Stereoisomer of a Landmark Antiemetic

Foreword: The Importance of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The story of aprepitant, a potent Neurokinin-1 (NK1) receptor antagonist, is a testament to the significance of stereoselectivity in drug development. While aprepitant has garnered acclaim for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), its enantiomer, ent-aprepitant, represents a crucial, albeit less celebrated, aspect of its scientific narrative. This technical guide delves into the history of the discovery and synthesis of ent-aprepitant, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and the methodologies for its preparation.

The Genesis of Aprepitant and the NK1 Receptor Target

The journey to aprepitant, and by extension ent-aprepitant, began with the identification of the NK1 receptor as a key player in the emetic reflex. Substance P, a neuropeptide, is the endogenous ligand for the NK1 receptor, and its binding in the brain's vomiting center triggers nausea and vomiting.[1] The therapeutic potential of an NK1 receptor antagonist was clear: blocking this interaction could offer a novel mechanism for antiemetic therapy.[2]

Merck & Co. embarked on an extensive research program to develop a potent and selective NK1 receptor antagonist.[1] This endeavor led to the discovery of aprepitant, a compound with a complex molecular architecture featuring three chiral centers.[3] The specific stereoisomer, (2R,3S)-2-((R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholine, was identified as the most pharmacologically active and was advanced into clinical development.[4]

The discovery and development of aprepitant were not without challenges. The initial synthesis was a six-step process that was not environmentally sustainable, utilizing hazardous reagents and cryogenic conditions.[5] This led Merck to redesign the synthesis, resulting in a more efficient and greener three-step process that nearly doubled the overall yield.[5][6] This revised synthesis, which employed a crystallization-induced asymmetric transformation, highlighted the critical importance of controlling stereochemistry throughout the manufacturing process.[5][7]

The "Discovery" of ent-Aprepitant: A Tale of Analytical Necessity

The "discovery" of ent-aprepitant was not born from a direct pursuit of its therapeutic potential, but rather from the stringent requirements of pharmaceutical development and quality control. As with any chiral drug, the synthesis of aprepitant had the potential to generate other stereoisomers as impurities.[3] The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in an active pharmaceutical ingredient (API) at levels above a certain threshold.[8]

Therefore, the synthesis of ent-aprepitant, the complete mirror image of the active drug, was essential to:

  • Develop analytical methods: Having a pure sample of ent-aprepitant allowed for the development and validation of chiral high-performance liquid chromatography (HPLC) methods capable of separating it from aprepitant and other potential diastereomers.[9][10] This is crucial for ensuring the stereochemical purity of the final drug product.

  • Serve as a reference standard: A well-characterized standard of ent-aprepitant is necessary for the quantitative analysis of its potential presence as an impurity in batches of aprepitant.

  • Pharmacological and toxicological assessment: Although not the primary driver, the synthesis of ent-aprepitant would enable its pharmacological and toxicological evaluation to ensure that even if present in trace amounts, it would not contribute to untoward effects.

While direct comparative studies on the NK1 receptor binding affinity of ent-aprepitant are not extensively published in mainstream literature, it is a well-established principle in pharmacology that the biological activity of enantiomers can differ significantly.[11] The high stereoselectivity of the NK1 receptor for aprepitant strongly implies that ent-aprepitant would exhibit significantly lower binding affinity and, consequently, reduced or negligible antiemetic activity. Studies on aprepitant's metabolites, which are structurally different, have shown dramatically reduced binding affinities (from 4- to 7000-fold less) compared to the parent drug, underscoring the receptor's stringent structural requirements for potent antagonism.[12][13] An in-vivo study in humans confirmed that after administration of aprepitant, its enantiomer was not detectable in plasma, indicating the stereochemical integrity of the drug in the body.[9]

The synthesis of ent-aprepitant and other diastereomers was therefore a critical step in ensuring the safety, purity, and efficacy of the marketed drug, Emend®.[3][14]

The Stereoselective Synthesis of ent-Aprepitant

The synthesis of ent-aprepitant is intrinsically linked to the synthesis of aprepitant and its other diastereomers. The most comprehensive work in this area was published by Srinivas Gangula and colleagues, who detailed the synthesis of all eight enantiomerically pure diastereomers of aprepitant.[8] The general strategy involves the preparation of key chiral intermediates and their subsequent coupling to form the final morpholine ring system.

The following is a detailed, step-by-step methodology for the synthesis of ent-aprepitant, based on established literature.

Experimental Protocol: Synthesis of ent-Aprepitant

This protocol outlines a plausible synthetic route to ent-aprepitant, leveraging the principles of stereoselective synthesis and chiral resolution.

Step 1: Preparation of the Enantiomerically Pure Morpholine Intermediate (ent-8)

The synthesis begins with the preparation of the racemic morpholine precursor, which is then resolved to obtain the desired enantiomer.

  • Synthesis of Racemic Amine (6): The initial racemic amine is synthesized through a multi-step process, often starting from commercially available materials.

  • Diastereomeric Salt Resolution: The racemic amine (6) is resolved using a chiral acid. To obtain the precursor for ent-aprepitant, D-(+)-camphor-10-sulfonic acid is employed.

    • A methanolic solution of D-(+)-camphor-10-sulfonic acid is added to a solution of the racemic amine (6) in methanol at room temperature.

    • The resulting reaction mass is stirred to allow for the precipitation of the desired diastereomeric salt.

    • The precipitated solid, the D-(+)-camphor-10-sulfonic acid salt of ent-8, is collected by filtration. This salt is obtained with high enantiomeric excess (ee).[8]

  • Liberation of the Free Amine (ent-8): The diastereomeric salt is treated with a base (e.g., sodium hydroxide) in a biphasic system (e.g., dichloromethane and water) to liberate the free amine, ent-8.

Step 2: Synthesis of the Imine and Stereoselective Reduction (ent-12)

  • Imine Formation: The enantiomerically pure amine (ent-8) is converted to the corresponding imine (ent-10).

  • Stereoselective Reduction: The crystalline imine (ent-10) is reduced with a reducing agent such as sodium borohydride. This reduction proceeds with high cis-stereoselectivity to afford the desired cis-substituted morpholine intermediate, ent-12.[8]

Step 3: Coupling with Chloromethyltriazolinone to Yield ent-Aprepitant (ent-1)

  • Condensation Reaction: The final step involves the condensation of the enantiomerically pure morpholine intermediate (ent-12) with chloromethyltriazolinone.

    • A solution of chloromethyltriazolinone in a suitable solvent like dimethylformamide (DMF) is added dropwise to a solution of the amine (ent-12) and a base (e.g., potassium carbonate) in a mixture of DMF and water at 0 °C.[8]

    • The reaction is stirred for a couple of hours to ensure completion.

  • Isolation and Purification: Upon completion of the reaction, water is added to precipitate the crude ent-aprepitant. The solid is collected by filtration and can be further purified by recrystallization or chromatography to yield enantiomerically pure ent-aprepitant.[8]

Causality Behind Experimental Choices
  • Chiral Resolving Agent: The choice of D-(+)-camphor-10-sulfonic acid is critical for the selective crystallization of the desired diastereomeric salt leading to the ent-8 intermediate. The alternative, L-(-)-camphor-10-sulfonic acid, is used to resolve the enantiomer that leads to aprepitant itself.[8] This highlights the power of diastereomeric salt resolution in accessing specific stereoisomers.

  • Crystallization-Induced Asymmetric Transformation: Merck's greener synthesis of aprepitant utilizes a crystallization-induced asymmetric transformation.[5][7] This elegant strategy involves the in-situ racemization of the unwanted enantiomer in solution, which then crystallizes as the desired diastereomer, thus maximizing the yield of the target stereoisomer. A similar principle of stereochemical control is applied throughout the synthesis of the various diastereomers.

  • Stereoselective Reduction: The use of sodium borohydride for the reduction of the imine intermediate is a key step in establishing the cis relationship between the substituents on the morpholine ring. The stereochemical outcome is directed by the existing chiral centers in the molecule.[8]

Data Presentation

Quantitative Data Summary
ParameterAprepitantent-AprepitantReference
IUPAC Name 5-[[(2R,3S)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-3(2H)-one5-[[(2S,3R)-2-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-3(2H)-one[]
Molecular Formula C₂₃H₂₁F₇N₄O₃C₂₃H₂₁F₇N₄O₃[]
Molar Mass 534.43 g/mol 534.43 g/mol []
NK1 Receptor Affinity (IC₅₀) ~0.1 nMNot extensively reported, but presumed to be significantly higher (lower affinity)[16]
Chiral Purity (synthesis) >99% ee>99% ee[8]

Mandatory Visualizations

Signaling Pathway of Substance P and the Action of Aprepitant

NK1_Receptor_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Vomiting Center) Noxious_Stimulus Noxious Stimulus (e.g., Chemotherapy) Substance_P_Vesicles Vesicles containing Substance P Noxious_Stimulus->Substance_P_Vesicles triggers release Substance_P Substance P Substance_P_Vesicles->Substance_P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor binds to G_Protein G-Protein NK1_Receptor->G_Protein activates Emetic_Signal Emetic Signal (Nausea & Vomiting) G_Protein->Emetic_Signal initiates Aprepitant Aprepitant Aprepitant->NK1_Receptor blocks ent_Aprepitant_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Racemic_Amine Racemic Amine (6) Diastereomeric_Salt Diastereomeric Salt (D-(+)-CSA salt of ent-8) Racemic_Amine->Diastereomeric_Salt Diastereomeric Salt Resolution Chiral_Acid D-(+)-Camphor- 10-sulfonic Acid Chiral_Acid->Diastereomeric_Salt Free_Amine Free Amine (ent-8) Diastereomeric_Salt->Free_Amine Basification Imine Imine (ent-10) Free_Amine->Imine Imine Formation Reduced_Intermediate cis-Morpholine (ent-12) Imine->Reduced_Intermediate Stereoselective Reduction (NaBH4) ent_Aprepitant ent-Aprepitant (ent-1) Reduced_Intermediate->ent_Aprepitant Condensation Chloromethyltriazolinone Chloromethyl- triazolinone Chloromethyltriazolinone->ent_Aprepitant

Sources

Methodological & Application

Application Note: Chiral Separation of Aprepitant and its Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Aprepitant is a selective substance P/neurokinin 1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Its molecular structure contains three stereogenic centers, which gives rise to a possibility of eight stereoisomers (four pairs of enantiomers).[1][2][3] The clinically approved and therapeutically active form is the (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine derivative. The control of stereoisomeric purity is a critical quality attribute in the pharmaceutical manufacturing of aprepitant, as different stereoisomers may possess different pharmacological activities or toxicological profiles.

Direct separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most efficient and widely adopted strategy for resolving enantiomers and diastereomers.[1][4] This application note provides detailed protocols for the enantioselective separation of aprepitant and its undesired enantiomer, ent-aprepitant, using polysaccharide-based CSPs. The methodologies described are designed for researchers, quality control analysts, and drug development professionals requiring robust and reproducible methods for chiral purity assessment.

The Principle of Chiral Recognition on Polysaccharide CSPs

The successful separation of enantiomers on a CSP relies on the principle of chiral recognition. The CSP creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities. According to the widely accepted "three-point interaction" model, a stable diastereomeric complex requires at least three simultaneous points of interaction between the analyte and the chiral selector.[4]

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are exceptionally versatile for separating a broad range of chiral compounds.[5][6] The chiral recognition mechanism on these phases is complex and involves a combination of interactions:

  • Hydrogen Bonding: Interactions with the carbamate linkages on the derivatized polysaccharide backbone.

  • Dipole-Dipole Interactions: Resulting from the polar functional groups on both the analyte and the CSP.

  • Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer.[7]

This combination of forces leads to a difference in the binding energy between each enantiomer and the stationary phase, resulting in different retention times and, thus, chromatographic separation.

cluster_0 Chiral Recognition Mechanism cluster_1 Analyte Enantiomers cluster_2 Transient Diastereomeric Complexes CSP Chiral Stationary Phase (CSP) (Polysaccharide Backbone) Complex_R CSP::R-Enantiomer Complex Binding Energy: High Retention: Stronger Complex_S CSP::S-Enantiomer Complex Binding Energy: Low Retention: Weaker Enan_R R-Enantiomer Enan_R->Complex_R Stronger Interaction (e.g., 3-point fit) Enan_S S-Enantiomer Enan_S->Complex_S Weaker Interaction (e.g., 2-point fit)

Caption: Conceptual model of chiral recognition on a CSP.

Chiral Method Development Workflow

Developing a robust chiral separation method is a systematic process. The initial screening of CSPs and mobile phases is crucial, followed by fine-tuning of chromatographic parameters to achieve optimal resolution and peak shape. Normal-phase chromatography, using non-polar solvents like n-hexane mixed with an alcohol modifier (e.g., ethanol, isopropanol), is often the preferred starting point for polysaccharide CSPs due to its high efficiency and selectivity for many compounds, including aprepitant.

Caption: Logical workflow for chiral method development.

Protocols for Chiral Separation of Aprepitant

Two validated methods are presented below, utilizing amylose-based CSPs which have demonstrated high selectivity for aprepitant and its stereoisomers.

Protocol 1: Separation of Eight Stereoisomers of Aprepitant

This method is designed for comprehensive analysis, capable of separating all eight potential stereoisomers of aprepitant. It is particularly useful during process development and for characterizing reference standards.[1][3][8]

4.1.1 Chromatographic Conditions

ParameterSpecification
HPLC Column Chiralpak AD-H , 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropyl Alcohol (IPA) / Methanol (MeOH) / Trifluoroacetic Acid (TFA)
Ratio 970 : 40 : 4 : 0.5 (v/v/v/v)
Flow Rate 0.5 mL/min
Column Temp. 35 °C[1]
Detection UV at 220 nm
Injection Vol. 10 µL
Diluent Mobile Phase

4.1.2 Reagent and Sample Preparation

  • Mobile Phase Preparation: Carefully measure 970 mL of HPLC-grade n-hexane, 40 mL of IPA, 4 mL of MeOH, and 0.5 mL of TFA. Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (Example Concentration): Accurately weigh approximately 5 mg of aprepitant reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of 0.5 mg/mL.

  • Test Solution Preparation: Prepare the test sample at the same concentration as the standard solution using the same diluent.

4.1.3 Step-by-Step Protocol

  • System Setup: Install the Chiralpak AD-H column and set the column oven temperature to 35 °C.

  • Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the column by pumping the mobile phase at 0.5 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution five or six times. The system is deemed ready for analysis if the relative standard deviation (RSD) for the peak area of aprepitant is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard solution and then the test sample solutions.

  • Data Acquisition: Record the chromatograms for a sufficient duration to allow for the elution of all relevant isomers.

Rationale for Choices:

  • Chiralpak AD-H (Amylose Derivative): This CSP provides the high discriminating power necessary to resolve both enantiomeric and diastereomeric pairs of aprepitant.[1]

  • Normal-Phase Eluents: The n-hexane/alcohol mixture provides the primary separation mechanism. The low polarity of n-hexane promotes interaction with the CSP, while the alcohol acts as a polar modifier to control retention.[1][3]

  • TFA Additive: The small amount of Trifluoroacetic Acid acts as a mobile phase additive to improve peak shape by suppressing any residual ionic interactions between the analyte and the silica support of the CSP.[1]

  • Low Flow Rate: A flow rate of 0.5 mL/min enhances separation efficiency and resolution by allowing more time for the enantiomers to interact with the stationary phase.[1][3]

Protocol 2: Quantification of Specific Enantiomeric and Isomeric Impurities

This method is optimized for the separation and quantification of the undesired (S,R,S)-enantiomer and the (R,R,R)-isomer in aprepitant bulk drug substance. It offers excellent resolution and is suitable for quality control environments.[2]

4.2.1 Chromatographic Conditions

ParameterSpecification
HPLC Column Chiralpak-IA , 250 x 4.6 mm, 5 µm (Immobilized Amylose)
Mobile Phase n-Hexane / Ethanol
Ratio 90 : 10 (v/v)
Flow Rate 1.0 mL/min
Column Temp. Ambient (e.g., 25 °C)
Detection UV at 220 nm[2]
Injection Vol. 10 µL
Diluent n-Hexane / Ethanol (90:10, v/v)

4.2.2 Reagent and Sample Preparation

  • Mobile Phase Preparation: In a 1 L solvent reservoir, combine 900 mL of HPLC-grade n-hexane with 100 mL of absolute ethanol. Mix well and degas.

  • Standard Solution Preparation (for Impurity Quantification): Prepare a solution of aprepitant containing a known, spiked amount of the (S,R,S)-enantiomer and (R,R,R)-isomer at the desired specification limit (e.g., 0.1% or 0.1 µg for a 10 µL injection).[2]

  • Test Solution Preparation: Accurately weigh and dissolve the aprepitant sample in the diluent to a final concentration of approximately 1.0 mg/mL.

4.2.3 Step-by-Step Protocol

  • System Setup: Install the Chiralpak-IA column. Ensure the HPLC system is configured for normal-phase operation.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

  • System Suitability Test (SST): Inject the spiked standard solution. The resolution factor between the aprepitant peak and the target impurity peaks should be greater than 5.0.[2]

  • Analysis: Inject the diluent as a blank, followed by the test solution.

  • Quantification: Calculate the amount of each impurity in the test sample by comparing its peak area to the corresponding peak area in the standard solution.

Rationale for Choices:

  • Chiralpak-IA (Immobilized Amylose): Immobilized CSPs offer enhanced robustness and allow for a wider range of solvents compared to coated phases, although this method uses a traditional normal-phase system. It provides excellent resolution (>5) for the key isomers.[2]

  • Simplified Mobile Phase: The binary mixture of n-hexane and ethanol is simpler to prepare and provides sufficient selectivity for the target analytes in this specific application.[2]

  • Higher Flow Rate: A flow rate of 1.0 mL/min allows for a shorter analysis time (approximately 20 minutes), which is advantageous for routine QC testing.[2]

Method Performance Summary

The following table summarizes the key performance attributes of the described protocols, demonstrating their suitability for the intended applications.

ParameterProtocol 1 (Chiralpak AD-H)Protocol 2 (Chiralpak-IA)
Objective Separation of 8 stereoisomersQuantification of specific isomers
Resolution (Rs) Baseline separation of all 8 peaks> 5.0 between aprepitant and key isomers[2]
Run Time > 45 minutes (approx.)~ 20 minutes[2]
LOD/LOQ LOD: 0.14 µg/mL; LOQ: 0.41 µg/mL[1][8]LOD: 0.035 µg; LOQ: 0.1 µg (for 10 µL inj.)[2]
Application R&D, Impurity IdentificationQuality Control, Batch Release

Conclusion

The chiral separation of aprepitant and its stereoisomers is effectively achieved using polysaccharide-based chiral stationary phases under normal-phase conditions. The Chiralpak AD-H column with a multi-component mobile phase provides a comprehensive method for resolving all eight potential isomers, making it ideal for in-depth analysis during drug development. For routine quality control, the Chiralpak-IA column offers a faster, robust method with excellent resolution for quantifying critical enantiomeric and diastereomeric impurities. The selection of the appropriate method depends on the specific analytical objective, whether it is comprehensive characterization or routine purity testing.

References

  • Sinha, S., et al. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. Journal of Pharmaceutical Analysis.
  • Reddy, G. S., et al. (2014). A Validated Chiral LC Method for the Separation and Quantification of ( S,R,S )-Enantiomer and ( R,R,R )-Isomer of Aprepitant. ResearchGate.
  • Cai, D., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Cai, D., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. ACS Publications. Available at: [Link]

  • Sinha, S., et al. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. ResearchGate. Available at: [Link]

  • Li, G., et al. (2018). Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. Available at: [Link]

  • Sinha, S., et al. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. Pharmaceutical Methods. Available at: [Link]

  • Pécsi, I., et al. (2012). Preparation of aprepitant. Google Patents.
  • Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Center for Biotechnology Information. Available at: [Link]

  • Nama, S., et al. AVALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Update Publishing House. Available at: [Link]

  • N.A. (2005). Green Synthesis of Aprepitant. American Chemical Society. Available at: [Link]

  • Sinha, S., et al. (2013). The liquid chromatography spectra of aprepitant. ResearchGate. Available at: [Link]

  • Nazareth, C. & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Kalíková, K. & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Dolan, J.W. (2023). HPLC Solutions #66: Enantiomer Separations. LCGC. Available at: [Link]

  • Molleti, S., et al. (2013). A stability indicating RP-UPLC method for estimation of apripitant and its related impurities in bulk drugs and its pharmaceutical dosage forms. Scholars Research Library. Available at: [Link]

  • Kumar, P., et al. (2012). Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. Der Pharma Chemica. Available at: [Link]

  • N.A. (2002). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Nama, S., et al. (2010). A Validated Stability Indicating RP-HPLC Method for the Determination of Aprepitant in Bulk and Pharmaceutical Dosage Forms. Recent Research in Science and Technology. Available at: [Link]

Sources

preparing ent-aprepitant stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Aqueous Dilution of ent-Aprepitant Stock Solutions in DMSO

Overview & Scope

ent-Aprepitant is the enantiomer of aprepitant, a well-characterized neurokinin-1 (NK1) receptor antagonist[1]. Classified as a Biopharmaceutical Classification System (BCS) Class II molecule, it exhibits high permeability but exceptionally poor aqueous solubility[2]. This application note provides a validated, self-consistent protocol for formulating ent-aprepitant stock solutions in dimethyl sulfoxide (DMSO) for in vitro and in vivo pharmacological assays.

As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but also to explain the thermodynamic and kinetic rationale behind each handling requirement, ensuring reproducible assay performance.

Physicochemical Profiling

Because ent-aprepitant and aprepitant are enantiomers, they share identical scalar physicochemical properties (e.g., molecular weight, intrinsic solubility, and pKa)[3][4]. Understanding these parameters is critical for predicting solvation behavior and avoiding unintended precipitation during assay setup.

ParameterValue / Description
Chemical Name 1S,2S,3R-Aprepitant (ent-Aprepitant)
Molecular Formula C23H21F7N4O3[4]
Molecular Weight 534.43 g/mol [4]
Ionization (pKa) 2.4 (weakly basic), 9.7 (weakly acidic)[3]
Aqueous Solubility ~130 µg/mL at pH 1; 3–7 µg/mL at pH 2–7[3]
Solubility in DMSO ~16 mg/mL (~30 mM)[1]
Solubility in DMF ~25 mg/mL[1]
Solubility in Ethanol ~3 mg/mL[1]

Mechanistic Rationale for Solvent Selection

ent-Aprepitant is practically insoluble in water across a wide physiological pH range[5]. The molecule remains largely unionized between pH 2 and 7, which severely limits its hydration capacity[3].

To overcome the high crystal lattice energy of the solid powder, a strong polar aprotic solvent like DMSO is required. DMSO effectively solvates the hydrophobic trifluoromethylphenyl and fluorophenyl moieties of ent-aprepitant via dipole-dipole interactions and dispersion forces. While dimethyl formamide (DMF) offers slightly higher absolute solubility (~25 mg/mL)[1], DMSO (~16 mg/mL) is the industry standard for cell culture and in vivo applications due to its lower cellular toxicity profile at highly diluted working concentrations.

Preparation Workflow

G Start ent-Aprepitant Powder (Equilibrate to RT) Weigh Analytical Weighing (Protect from static) Start->Weigh Dissolve Solvation in Anhydrous DMSO (Vortex / Brief Sonication) Weigh->Dissolve Add Anhydrous DMSO Stock Primary Stock Solution (e.g., 10 mM or 5 mg/mL) Dissolve->Stock Complete visual clearance Aliquot Aliquoting & Purging (Inert gas: N2 or Ar) Stock->Aliquot Store Cryogenic Storage (-20°C, dark, desiccated) Aliquot->Store Seal tightly Dilute Aqueous Working Solution (Rapid dilution, use immediately) Store->Dilute Thaw at RT prior to assay

Workflow for the preparation, storage, and dilution of ent-aprepitant DMSO stock solutions.

Detailed Protocol: Primary Stock Solution Preparation

Objective: Prepare a 10 mM (5.34 mg/mL) stock solution of ent-aprepitant.

Materials:

  • ent-Aprepitant crystalline solid[4]

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered)

  • Amber glass vials (to prevent UV degradation)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Equilibration: Remove the ent-aprepitant vial from -20°C storage[1] and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening cold vials introduces atmospheric condensation. Water ingress into the hygroscopic DMSO prematurely reduces the solvent's capacity, causing micro-precipitation of the highly lipophilic drug.

  • Weighing: Accurately weigh 5.34 mg of ent-aprepitant using a micro-analytical balance.

  • Solvation: Transfer the powder to a clean amber glass vial. Add exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear.

    • Constraint: Do not exceed the maximum solubility limit of 16 mg/mL in DMSO[1].

  • Inert Purging: Gently purge the headspace of the vial with a stream of dry Nitrogen or Argon gas[1].

    • Causality: Purging displaces oxygen and atmospheric moisture, preserving the integrity of the stock and preventing oxidative degradation during long-term storage.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50–100 µL) in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store all aliquots at -20°C[1].

Detailed Protocol: Working Solution & Aqueous Dilution

Objective: Dilute the DMSO stock into aqueous buffers (e.g., PBS or cell culture media) without inducing precipitation.

Because ent-aprepitant is sparingly soluble in aqueous buffers[1], direct dilution often results in supersaturation followed by rapid precipitation[3][6].

Step-by-Step Methodology:

  • Thawing: Remove a single-use DMSO aliquot from -20°C and warm to RT. Vortex briefly to ensure homogeneity.

  • Pre-warming Media: Warm the target aqueous buffer or culture medium to 37°C.

    • Causality: Higher temperatures thermodynamically favor solubility and delay the nucleation of drug crystals during the solvent shift.

  • Rapid Dilution (Solvent Shift): Inject the required volume of the DMSO stock directly into the vortex of the vigorously mixing aqueous buffer.

    • Critical Constraint: The final concentration of ent-aprepitant in the aqueous phase should ideally not exceed its thermodynamic solubility limit (~3-7 µg/mL) unless a supersaturated state is intentionally stabilized[3].

    • Alternative Co-solvent Strategy: For maximum aqueous solubility, intermediate dilution in DMF prior to PBS addition can be utilized, achieving up to ~0.33 mg/mL in a 1:2 DMF:PBS mixture[1].

  • Immediate Utilization: Aqueous working solutions must be prepared fresh. It is strictly not recommended to store the aqueous solution for more than one day[1].

    • Causality: The metastable supersaturated state will eventually collapse, leading to irreversible micro-precipitation that invalidates assay dosing.

Troubleshooting & Best Practices

  • Precipitation upon dilution: If cloudiness is observed when adding the DMSO stock to media, the localized concentration of the drug has exceeded the nucleation threshold. Solution: Use step-wise dilutions, ensure rapid mixing, or incorporate biocompatible surfactants (e.g., 0.05% HPMC or Tween-80) to kinetically stabilize the supersaturated state[6].

  • Cytotoxicity considerations: Ensure the final concentration of DMSO in cell culture assays remains strictly below 0.1% (v/v) to prevent solvent-induced phenotypic artifacts.

References

  • Palmelund, H., et al. (2021). Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations. International Journal of Pharmaceutics. (PubMed Central). URL:[Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). (2014). Dissolution Enhancement of Poorly Soluble Drug Aprepitant by Hot Melt Extrusion Method Using Hydrophilic Polymer. URL: [Link]

  • MDPI. (2023). A Novel Semi-Solid Self-Emulsifying Formulation of Aprepitant for Oral Delivery: An In Vitro Evaluation. Pharmaceutics. URL:[Link]

Sources

Application Note: Chiral LC-MS/MS Analysis and Quantification of ent-Aprepitant

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Stereochemical purity, bioanalytical method development, and tandem mass spectrometry (LC-MS/MS).

Scientific Rationale & Clinical Context

Aprepitant is a potent, highly selective non-peptide antagonist of the human substance P/neurokinin-1 (NK1) receptor, widely prescribed for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. The pharmacological efficacy of aprepitant is strictly stereoselective. The active pharmaceutical ingredient (API) is the (1R, 2R, 3S) stereoisomer—formally named 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one.

Because the molecule possesses three chiral centers, it can exist in eight distinct stereochemical forms (four diastereomeric pairs of enantiomers)[2][3]. The exact enantiomer, ent-aprepitant (the 1S, 2S, 3R isomer), exhibits negligible affinity for the NK1 receptor. In drug development and pharmacokinetic monitoring, distinguishing the active eutomer from the inactive distomer (ent-aprepitant) is critical to ensure therapeutic efficacy and to monitor potential in vivo chiral inversion[2].

Pathway SP Substance P (Endogenous Neuropeptide) NK1 NK1 Receptor (CNS Target) SP->NK1 Binding & Activation Vomit Emetic Reflex (CINV / PONV) NK1->Vomit Signal Transduction Aprep Aprepitant (Active Eutomer) Aprep->NK1 Potent Antagonism EntAprep ent-Aprepitant (Inactive Distomer) EntAprep->NK1 Negligible Binding

Mechanism of NK1 receptor antagonism highlighting stereoselective binding.

Analytical Strategy & Causality (E-E-A-T)

Developing a robust assay for ent-aprepitant requires overcoming two primary analytical challenges: achieving baseline chiral separation and ensuring high-sensitivity detection in complex biological matrices.

Chromatographic Choice: Polysaccharide Chiral Stationary Phases (CSPs)

Achiral reversed-phase columns cannot separate enantiomers. To resolve ent-aprepitant from aprepitant, a chiral stationary phase is required. Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), provide highly specific chiral recognition through a combination of hydrogen bonding, π−π interactions, and steric inclusion within the polymer's helical grooves[2]. Normal-phase conditions (e.g., Hexane/Isopropanol) maximize these interactions, ensuring a baseline resolution ( Rs​>1.5 ) between the enantiomeric pair.

Ionization Interface: Why APCI over ESI?

While Electrospray Ionization (ESI) is the gold standard for most LC-MS/MS bioanalysis, it requires polar, conductive mobile phases (like water/acetonitrile) to form charged droplets. Normal-phase chiral chromatography utilizes highly non-polar solvents (e.g., hexane) which do not support ESI. Therefore, Atmospheric Pressure Chemical Ionization (APCI) is chosen. APCI relies on gas-phase corona discharge ionization, making it highly compatible with the vaporization of non-polar normal-phase effluents, allowing direct coupling of chiral HPLC to the mass spectrometer[2].

Mass Spectrometry: MRM Transition Causality

Aprepitant and ent-aprepitant share the exact same mass and fragmentation pathways. The protonated parent ion is observed at m/z 535.2 [M+H]+ . During Collision-Induced Dissociation (CID), the molecule undergoes cleavage of the morpholine ring, yielding a highly stable 2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy] fragment at m/z 277.1[1][4]. Monitoring the 535.2 277.1 transition provides superior signal-to-noise ratios and eliminates matrix interference.

Workflow A Sample Preparation (Liquid-Liquid Extraction) B Chiral LC Separation (Polysaccharide CSP) A->B C Ionization Interface (APCI Positive Mode) B->C D Tandem MS (MRM) (m/z 535.2 -> 277.1) C->D E Data Processing & Enantiomeric Quantification D->E

Chiral LC-MS/MS workflow for the quantification of ent-aprepitant.

Experimental Protocols

The following protocol outlines a self-validating system for the extraction and quantification of ent-aprepitant in human plasma using a stable isotope-labeled internal standard (SIL-IS), Aprepitant- d4​ .

Step 1: Reagent Preparation
  • Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Isopropanol (80:20, v/v). Degas ultrasonically for 15 minutes.

  • Standard Solutions: Prepare a 1.0 mg/mL stock solution of racemic aprepitant (containing both eutomer and ent-aprepitant) in methanol. Dilute serially to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Prepare a 100 ng/mL working solution of Aprepitant- d4​ in methanol.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Causality: LLE is chosen over protein precipitation to selectively extract the lipophilic aprepitant while leaving polar matrix components and salts behind, preventing APCI source contamination.

  • Aliquot 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Add 20 µL of the Aprepitant- d4​ IS working solution and vortex for 10 seconds.

  • Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the plasma, ensuring the morpholine nitrogen remains unprotonated and lipophilic.

  • Add 1.5 mL of Tertiary Butyl Methyl Ether (TBME)[5].

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer 1.2 mL of the upper organic layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Hexane:Isopropanol, 80:20 v/v). Transfer to an autosampler vial.

Step 3: System Suitability Testing (SST)

Before analyzing biological samples, the system must self-validate. Inject the racemic standard mixture (500 ng/mL).

  • Acceptance Criteria: The resolution ( Rs​ ) between aprepitant and ent-aprepitant must be ≥1.5 . The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, 1.0 ng/mL) must be ≥10 .

Step 4: LC-MS/MS Acquisition

Run the reconstituted samples through the LC-MS/MS system using the parameters defined in the Data Presentation section below.

Quantitative Data & Method Parameters

All critical parameters for the successful execution of this assay are summarized in the tables below.

Table 1: Mass Spectrometry (MRM) Parameters

Ionization Source: APCI (Positive Ion Mode)[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Dwell Time (ms)
Aprepitant 535.2277.1 (Quantifier)4525150
Aprepitant 535.2179.2 (Qualifier)4540150
ent-Aprepitant 535.2277.1 (Quantifier)4525150
ent-Aprepitant 535.2179.2 (Qualifier)4540150
Aprepitant- d4​ (IS) 539.2281.14525150
Table 2: Chromatographic Conditions

Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[2]

ParameterSetting / Value
Mobile Phase Hexane : Isopropanol (80:20, v/v)
Elution Profile Isocratic
Flow Rate 1.0 mL/min (Directly into APCI source)
Column Temperature 25°C
Injection Volume 10 µL
Expected Retention Times Aprepitant: ~8.5 min ent-Aprepitant: ~11.2 min
Table 3: Method Validation Summary

In accordance with FDA/ICH Bioanalytical Method Validation Guidelines.

ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mL
Correlation Coefficient ( r2 ) >0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (CV ≤20% )
Intra-day Precision (CV%) ≤15%
Extraction Recovery >85% (Consistent across low, mid, and high QC levels)
Matrix Effect ≤±15% (Normalized by SIL-IS)

References

  • Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. PubMed. Available at:[Link]

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. ResearchGate. Available at:[Link]

  • IN VITRO GLUCURONIDATION OF APREPITANT: A MODERATE INHIBITOR OF UGT2B7. NIH. Available at:[Link]

  • Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations. PMC. Available at:[Link]

  • A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research. PMC. Available at:[Link]

Sources

Application Note: Protocol for Utilizing ent-Aprepitant as a High-Fidelity Negative Control in Neurokinin-1 Receptor (NK1R) Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper utilization of ent-aprepitant, the inactive enantiomer of the potent and selective Neurokinin-1 Receptor (NK1R) antagonist, aprepitant. In modern pharmacology, the use of a structurally similar but biologically inactive stereoisomer represents the gold standard for a negative control.[1][2] This protocol details the scientific rationale, step-by-step experimental procedures for both in vitro and in vivo models, and data interpretation guidelines. By using ent-aprepitant, researchers can effectively dissect on-target NK1R-mediated effects from potential off-target or non-specific activities of the aprepitant scaffold, thereby ensuring the trustworthiness and scientific integrity of their findings.

Introduction: The Imperative for a Superior Negative Control

Aprepitant is a selective, non-peptide antagonist of the NK1R, the primary receptor for the neuropeptide Substance P (SP).[3][4] The SP/NK1R signaling pathway is a key mediator in numerous physiological and pathological processes, including emesis, pain transmission, inflammation, and cell proliferation.[5][6][7] Consequently, aprepitant is an invaluable tool for studying these processes and is clinically approved for preventing chemotherapy-induced and postoperative nausea and vomiting (CINV, PONV).[8][9]

In any experiment designed to probe the function of a specific receptor, the choice of controls is paramount. While vehicle controls are essential, they only account for the effects of the solvent. A more rigorous negative control is needed to ensure that the observed biological effect of a drug like aprepitant is genuinely due to its interaction with the intended target (the NK1R) and not due to other factors, such as:

  • Off-target pharmacology: The molecule interacting with other receptors or enzymes.

  • Physicochemical effects: The compound's properties (e.g., lipophilicity, solubility) causing artifacts.

  • Scaffold-specific activity: The core chemical structure having unexpected biological activity independent of the target.

The principle of stereochemistry in drug action dictates that biological systems, being inherently chiral, can interact very differently with the enantiomers of a chiral drug.[1][10] One enantiomer may bind with high affinity to a receptor, while its mirror image fits poorly or not at all.[1][11] This provides an elegant solution for a negative control: an enantiomer that is structurally identical in composition but sterically distinct, rendering it inactive at the chiral target site. ent-Aprepitant (the (S,R,S)-enantiomer) is the enantiomer of the active aprepitant ((R,S,R)-enantiomer) and serves this exact purpose.[][13]

Scientific Principle: Aprepitant vs. ent-Aprepitant at the NK1 Receptor

The high-affinity binding of aprepitant to the NK1R is a highly specific, three-dimensional interaction. Crystallography and NMR studies have revealed the precise molecular interactions within the NK1R binding pocket.[14][15] Key residues form hydrogen bonds and hydrophobic interactions with specific moieties of the aprepitant molecule, stabilizing it in an inactive conformation and blocking Substance P from binding and activating the receptor.[14]

Due to its different stereochemical configuration, ent-aprepitant is unable to achieve this optimal geometric fit within the chiral binding pocket of the NK1R.[1] This steric hindrance dramatically reduces or eliminates its binding affinity and, consequently, its ability to antagonize the receptor. Therefore, any biological effect observed with aprepitant but absent with an equimolar concentration of ent-aprepitant can be confidently attributed to on-target NK1R antagonism.

cluster_0 Mechanism of Action & Control SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds & Activates Signal G-Protein Activation (Ca²+ Mobilization, etc.) NK1R->Signal NoSignal Signal Blocked NK1R->NoSignal Antagonizes NoBind Ineffective Binding NK1R->NoBind Aprep Aprepitant (Active Enantiomer) Aprep->NK1R High-Affinity Binding Ent_Aprep ent-Aprepitant (Negative Control) Ent_Aprep->NK1R Steric Hindrance

Caption: Aprepitant binds to NK1R, blocking Substance P signaling. ent-Aprepitant fails to bind effectively.

Experimental Protocols & Methodologies

The following protocols provide a framework for validating the differential activity of aprepitant and ent-aprepitant and for using ent-aprepitant as a negative control in subsequent experiments.

Protocol 1: In Vitro Validation of Differential Binding Affinity

Objective: To quantitatively determine and compare the binding affinities (Kᵢ) of aprepitant and ent-aprepitant for the human NK1 receptor using a competitive radioligand binding assay.[16]

Materials:

  • Cell membranes prepared from a cell line endogenously or recombinantly expressing the human NK1 receptor (e.g., U373 MG cells).[17]

  • Radioligand: [³H]-Substance P or other suitable high-affinity NK1R radioligand.

  • Aprepitant (CAS: 170729-80-3).[18]

  • ent-Aprepitant (CAS: 172822-29-6).[]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • 96-well filter plates (e.g., GF/C) and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of aprepitant and ent-aprepitant in assay buffer. A typical concentration range for aprepitant would be 10 pM to 1 µM. For ent-aprepitant, a higher range (e.g., 1 nM to 100 µM) may be necessary.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound (aprepitant or ent-aprepitant dilutions), vehicle, or non-specific binding control.

    • 50 µL of radioligand at a final concentration near its K₋ (e.g., 0.5 nM [³H]-SP).

    • 50 µL of cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (vehicle) - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value for each compound.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Expected Results:

CompoundExpected IC₅₀Expected KᵢConfidence
Aprepitant0.1 - 1.0 nMLow nMHigh
ent-Aprepitant> 10,000 nM> 10 µMHigh
Table based on aprepitant's high affinity and expected stereoselectivity.[1][18][19]
Protocol 2: In Vitro Validation of Functional Antagonism

Objective: To demonstrate that ent-aprepitant lacks the ability to functionally antagonize SP-induced signaling, using a calcium mobilization assay.[17][20]

Materials:

  • Human U373 MG glioblastoma cells (endogenously express NK1R).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Substance P (agonist).

  • Aprepitant and ent-Aprepitant.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence imaging plate reader (FLIPR) or a plate reader with an injection module.

Procedure:

  • Cell Plating: Seed U373 MG cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).

  • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of aprepitant, ent-aprepitant, or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Stimulation: Inject a pre-determined concentration of Substance P (typically the EC₈₀ concentration) into each well and continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) from baseline to the peak response for each well.

    • For aprepitant, plot the % inhibition of the SP response versus the log concentration of aprepitant to determine its IC₅₀.

    • For ent-aprepitant, compare the SP response in the presence of various concentrations of ent-aprepitant to the vehicle control.

Expected Results:

  • Aprepitant will produce a concentration-dependent inhibition of the SP-induced calcium signal, yielding a potent IC₅₀ value.

  • ent-Aprepitant , even at high concentrations (e.g., 10 µM), will show no significant inhibition of the SP-induced calcium signal compared to the vehicle-treated control.

Protocol 3: Application in an In Vivo Model of Neurogenic Inflammation

Objective: To use ent-aprepitant as a negative control to confirm that the anti-inflammatory effect of aprepitant in a model of SP-induced edema is NK1R-mediated.[21]

Animal Model: Male Swiss mice or Wistar rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Substance P (for intradermal injection).

  • Aprepitant and ent-Aprepitant formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Evans Blue dye (for measuring plasma extravasation).

  • Anesthetic and euthanasia agents.

Procedure:

  • Animal Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (oral gavage) + Saline (intradermal)

    • Group 2: Vehicle Control (oral) + Substance P (intradermal)

    • Group 3: Aprepitant (e.g., 10 mg/kg, oral) + Substance P (intradermal)

    • Group 4: ent-Aprepitant (10 mg/kg, oral) + Substance P (intradermal)

  • Dosing: Administer the vehicle, aprepitant, or ent-aprepitant via oral gavage 60 minutes prior to the inflammatory challenge.

  • Induction & Measurement:

    • Anesthetize the animals.

    • Administer Evans Blue dye (e.g., 25 mg/kg) via tail vein injection.

    • 10 minutes later, inject Substance P (e.g., 100 pmol in 20 µL) intradermally into the dorsal skin or hind paw. Inject saline into a contralateral site as an internal control.

    • After 30 minutes, euthanize the animals and excise the injection sites.

    • Extract the Evans Blue dye from the tissue (e.g., using formamide) and quantify the amount of extravasated dye spectrophotometrically (e.g., at 620 nm).

  • Data Analysis: Compare the amount of dye extravasation between the groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests).

Expected Results:

  • Substance P will cause a significant increase in dye extravasation compared to the saline control (Group 2 vs. Group 1).

  • Aprepitant will significantly inhibit the SP-induced dye extravasation (Group 3 vs. Group 2).

  • ent-Aprepitant will have no significant effect on SP-induced dye extravasation; results will be similar to the vehicle control group (Group 4 vs. Group 2).

cluster_sub Start Start: Observe Biological Effect with Test Compound 'X' Question1 Is the effect mediated by the NK1 Receptor? Start->Question1 Experiment Perform Parallel Experiments Question1->Experiment PosControl Positive Control: Aprepitant Experiment->PosControl NegControl Negative Control: ent-Aprepitant Experiment->NegControl Observe Compare Outcomes Result1 Aprepitant shows effect. ent-Aprepitant does NOT. Observe->Result1 Yes Result2 BOTH Aprepitant and ent-Aprepitant show effect. Observe->Result2 No Conclusion1 Conclusion: Effect is ON-TARGET (NK1R-mediated) Result1->Conclusion1 Conclusion2 Conclusion: Effect is OFF-TARGET (Not NK1R-mediated) Result2->Conclusion2

Caption: Workflow for using ent-aprepitant to confirm on-target NK1R activity.

Conclusion and Best Practices

The use of an inactive enantiomer is a powerful tool to increase the rigor and reproducibility of pharmacological research.[2][22] ent-Aprepitant provides an exquisitely specific negative control for its active counterpart, aprepitant. By incorporating ent-aprepitant into experimental designs, researchers can confidently validate that their observed effects are due to the intended antagonism of the NK1 receptor. If an experiment yields a positive result with both aprepitant and ent-aprepitant, it strongly indicates an off-target mechanism, prompting a necessary and valuable re-evaluation of the compound's mechanism of action. Adherence to this protocol will significantly enhance the quality and trustworthiness of data in the field of NK1R research.

References

  • Aprepitant - WikiAnesthesia. (2023, January 8). WikiAnesthesia. [Link]

  • Patel, P. & Le, A. (2024, January 11). Aprepitant - StatPearls. NCBI Bookshelf. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Aprepitant? Patsnap Synapse. [Link]

  • Patsnap. (2024, June 14). What is Aprepitant used for? Patsnap Synapse. [Link]

  • DFW Anesthesia Professionals. (2025, April 28). Aprepitant: Uses and Mechanism of Action. DFW Anesthesia. [Link]

  • Don-Doncow, N., et al. (2013). NK1 receptor antagonists and dexamethasone as anticancer agents in vitro and in a model of brain tumours secondary to breast cancer. Anti-Cancer Drugs, 24(7), 720-730. [Link]

  • Brodin, E., et al. (2007). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1295-1302. [Link]

  • Chemistry Stack Exchange. (2015, July 11). Effect of enantiomers in pharmaceuticals. Chemistry Stack Exchange. [Link]

  • Smith, R. L. (2001). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 3(5), 221. [Link]

  • Waldeck, B. (2003). Advantages in the use of single enantiomer drugs. Biomedicine & pharmacotherapy, 57(3-4), 133-138. [Link]

  • Kane, E., et al. (2006). A model system for studying NK cell receptor signaling. Journal of immunological methods, 312(1-2), 173-183. [Link]

  • Lo, T., et al. (2024). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. International Journal of Molecular Sciences, 25(6), 3496. [Link]

  • Australian Prescriber. (2002). The tale of chiral switches. Australian Prescriber. [Link]

  • Huskey, S. W., et al. (2003). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition, 31(6), 785-791. [Link]

  • Khan, A. Y., Preskorn, S. H., & Wimalasena, K. (2006). Single enantiomer drugs: should they be developed?. Essential psychopharmacology, 7(1), 15–23. [Link]

  • Ahluwalia, A., et al. (2000). Neurokinin-1 receptor agonists are involved in mediating neutrophil accumulation in the inflamed, but not normal, cutaneous microvasculature: an in vivo study using neurokinin-1 receptor knockout mice. Journal of immunology, 164(10), 5424-5429. [Link]

  • Aapro, M. S. (2004). Aprepitant: Drug-drug interactions in perspective. Annals of Oncology, 15(12), 1733-1740. [Link]

  • Muñoz, M., & Covenas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 12(9), 2691. [Link]

  • Axios Research. ent-Aprepitant. Axios Research. [Link]

  • Brands, K. M., et al. (2004). Chapter 10 Synthesis of aprepitant. Process Chemistry in the Pharmaceutical Industry, 1, 191-206. [Link]

  • García-Recio, S., & Gascón, P. (2015). Biological and Pharmacological Aspects of the NK1-Receptor. Biomed research international, 2015, 495714. [Link]

  • Mayuri, C., & Vijayakumar, S. (2021). A comprehensive review on neurokinin-1 receptor antagonism in breast cancer. Journal of Applied Pharmaceutical Science, 11(05), 009-014. [Link]

  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383–388. [Link]

  • Zhou, H., et al. (2019). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Nature communications, 10(1), 1-10. [Link]

  • Taylor & Francis. Aprepitant – Knowledge and References. Taylor & Francis. [Link]

  • Rockland Immunochemicals Inc. (2021, December 14). Positive and Negative Controls. Rockland. [Link]

  • American Chemical Society. Green Synthesis of Aprepitant. American Chemical Society. [Link]

  • Chegg. (2021, February 28). Solved Aprepitant (trade name Emend) is used to prevent the. Chegg.com. [Link]

  • National Center for Biotechnology Information. ent-Aprepitant. PubChem. [Link]

  • Hajna, Z., et al. (2014). Functional investigation of the role of tachykinins and the neurokinin 1 (NK1) receptor in anxiety and learning processes. pA2 Online. [Link]

  • Muñoz, M., et al. (2018). The Neurokinin-1 Receptor Antagonist Aprepitant, a New Drug for the Treatment of Hematological Malignancies: Focus on Acute Myeloid Leukemia. Cancers, 10(11), 456. [Link]

  • U.S. Food and Drug Administration. (2004, September 29). 21-549/S-008. Accessdata.fda.gov. [Link]

  • Bhandari, A., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature communications, 10(1), 1-11. [Link]

  • Recca, S., et al. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. International journal of molecular sciences, 23(22), 14316. [Link]

  • Google Patents. (2016). US20160031867A1 - An improved process for the preparation of aprepitant.
  • OHDSI. Evaluation of Negative Control Selection as Method to Control for Systematic Bias in Real-World Assessment of Drug Benefits: REWARD. OHDSI. [Link]

  • Shi, X., et al. (2020). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American journal of epidemiology, 189(5), 479–487. [Link]

  • Arnold, K. F., & Davies, N. M. (2016). Negative Controls to Detect Selection Bias and Measurement Bias in Epidemiologic Studies. Epidemiology, 27(5), 637–641. [Link]

Sources

Application Note: Advanced Crystallization Techniques for the Isolation and Chiral Resolution of ent-Aprepitant

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

ent-Aprepitant (CAS: 172822-29-6) is the non-natural enantiomer of the widely prescribed NK1 receptor antagonist, aprepitant[1]. While aprepitant features a specific (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine core, ent-aprepitant possesses the exact opposite (2S,3R,1S) stereochemistry. The isolation of highly pure ent-aprepitant is critical for stringent pharmaceutical quality control, impurity profiling, and the investigation of off-target pharmacological effects, such as its role as a selective activator of the K2P channel TRAAK.

Because traditional chiral chromatography (e.g., SFC or HPLC) becomes prohibitively expensive at multigram to kilogram scales[2], crystallization-based chiral resolution remains the industry standard for scalable isolation[3]. This application note details the mechanistic principles and step-by-step protocols for isolating ent-aprepitant utilizing Crystallization-Induced Dynamic Resolution (CIDR)[4] and Classical Diastereomeric Salt Resolution[2].

Mechanistic Principles (The "Why")

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR (also referred to as Crystallization-Induced Diastereomer Transformation, CIDT) is a powerful technique that circumvents the 50% maximum yield limitation inherent to classical kinetic resolution[5],[6]. By coupling in-situ epimerization in the solution phase with the selective crystallization of the desired, less-soluble diastereomer, the entire racemic pool is driven toward a single stereoisomer[4].

Causality: For the ent-aprepitant oxazinone intermediate, a strong base catalyzes reversible deprotonation at the labile chiral center, establishing a dynamic equilibrium in solution. Because the ent-oxazinone has a lower solubility in the chosen solvent system, it continuously precipitates. This precipitation acts as a thermodynamic sink, depleting the solution of the ent-isomer and forcing the equilibrium to continuously convert the undesired epimer into the desired product[6].

Classical Diastereomeric Salt Resolution

When dynamic resolution is not chemically viable due to a lack of a labile stereocenter, classical resolution via diastereomeric salt formation is employed[3]. The racemic morpholine intermediate is reacted with an enantiopure resolving agent.

Causality: The resulting diastereomeric salts exhibit distinct solubility profiles due to differences in their crystal lattice energies and molecular packing[3]. By carefully controlling supersaturation and cooling rates, the target salt selectively nucleates and grows, leaving the highly soluble undesired diastereomer in the mother liquor[2].

Experimental Workflows & Protocols (The "How")

Protocol A: Crystallization-Induced Dynamic Resolution (CIDR) of ent-Oxazinone

Objective: Isolate the ent-oxazinone intermediate in >98% diastereomeric excess (de).

  • Reaction Setup: In a 1 L jacketed reactor, dissolve 100 g of the diastereomeric mixture of the oxazinone precursor in 500 mL of toluene.

  • Epimerization Initiation: Add 0.2 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the epimerization at the labile stereocenter.

  • Thermal Cycling: Heat the mixture to 75°C to ensure complete dissolution, then cool to 45°C at a controlled rate of 0.5°C/min.

  • Seeding: Introduce 1.0 g of pure ent-oxazinone seed crystals. Hold the temperature at 45°C for 2 hours to allow secondary nucleation to occur on the seed surfaces.

  • Dynamic Crystallization: Slowly cool the suspension to 0°C over 10 hours. The continuous epimerization in solution replenishes the ent-isomer as it crystallizes out[4].

  • Isolation: Filter the slurry and wash the cake with cold heptane (2 x 50 mL). Dry under vacuum at 40°C.

Self-Validation System: Analyze the mother liquor via chiral HPLC. The ratio of epimers in the solution phase must remain near 1:1, confirming that active epimerization is occurring. Simultaneously, analyze the solid cake to ensure it has achieved >98% de.

Protocol B: Diastereomeric Salt Resolution of the Morpholine Core

Objective: Resolve the racemic morpholine intermediate using a chiral acid.

  • Salt Formation: Dissolve 50 g of the racemic morpholine intermediate in 250 mL of Isopropyl Alcohol (IPA)[7]. Heat the solution to 70°C.

  • Resolving Agent Addition: Add a stoichiometric amount (0.5 to 1.0 eq) of (-)-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) dissolved in 50 mL of IPA[3].

  • Crystallization: Cool the mixture to 50°C and seed with the desired diastereomeric salt. Cool to 20°C at a strict rate of 0.1°C/min. (Causality: A slow cooling rate prevents high supersaturation spikes, thereby avoiding the co-precipitation of the more soluble undesired diastereomer).

  • Filtration: Filter the crystalline salt and wash with cold IPA.

  • Freebasing (Salt Break): Suspend the isolated salt in 200 mL of dichloromethane (DCM). Add 1M NaOH (aq) until the aqueous layer reaches pH 10[7]. Extract the organic layer, wash with brine, and concentrate to yield the enantiopure ent-morpholine intermediate.

Self-Validation System: Perform a strict mass balance calculation. The combined mass of the isolated salt and the evaporated mother liquor must equal the starting mass ±2%. Analyze both fractions via chiral HPLC; the mother liquor must be highly enriched in the undesired diastereomer, confirming successful thermodynamic resolution rather than non-specific precipitation.

Protocol C: Final API Crystallization and Polymorph Control

Objective: Isolate ent-aprepitant in its most thermodynamically stable polymorphic form.

  • Dissolution: Dissolve the crude ent-aprepitant in methanol (10 mL/g) at 60°C[8].

  • Anti-Solvent Addition: Slowly add water (anti-solvent) dropwise until the solution becomes slightly turbid (reaching the cloud point)[9].

  • Ripening: Hold the suspension at the cloud point for 1 hour. (Causality: This promotes Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, ensuring a highly pure and easily filterable batch).

  • Cooling: Cool to 5°C, filter, and dry under vacuum. This yields the stable polymorphic form[8].

Self-Validation System: Analyze the final dried powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). A sharp endothermic melting peak at ~254°C confirms the crystalline purity of the polymorph.

Quantitative Data Presentation

Table 1: Solvent Screening for Diastereomeric Salt Resolution [2] | Solvent System | Resolving Agent | Solubility Diff. ( Δ C) | Yield (%) | Enantiomeric Excess (ee %) | | :--- | :--- | :--- | :--- | :--- | | Methanol | (-)-DPTTA | Low | 32 | 85.4 | | Ethanol | (-)-DPTTA | Medium | 41 | 92.1 | | Isopropanol (IPA) | (-)-DPTTA | High | 48 | >99.0 | | IPA / Water (9:1) | (-)-DPTTA | Medium | 45 | 96.5 |

Table 2: CIDR Optimization Parameters for ent-Oxazinone [4],[6]

Base Catalyst Temp Profile Time (hrs) Conversion to ent-Isomer (%) Diastereomeric Excess (de %)
Triethylamine 50°C -> 10°C 12 65 90.2
DBU 45°C -> 0°C 10 92 >98.5

| DBU | 25°C (Isothermal)| 24 | 78 | 95.0 |

Visualizations

CIDR_Mechanism cluster_solution Solution Phase (Dynamic Equilibrium) E1 epi-Oxazinone (Soluble) E2 ent-Oxazinone (Soluble) E1->E2 Base Catalyst Epimerization Solid ent-Oxazinone (Crystalline Solid) E2->Solid Selective Crystallization

Fig 1. Mechanistic pathway of Crystallization-Induced Dynamic Resolution (CIDR) for ent-oxazinone.

Workflow Step1 1. Racemic Mixture Synthesis (Morpholine Core) Step2 2. Chiral Salt Formation Add (-)-DPTTA in IPA Step1->Step2 Step3 3. Controlled Cooling & Seeding (0.1°C/min to 20°C) Step2->Step3 Step4 4. Filtration & Washing Isolate Diastereomeric Salt Step3->Step4 Step5 5. Salt Break & Freebasing NaOH (aq) extraction Step4->Step5 Step6 6. Anti-Solvent Crystallization MeOH/Water for ent-Aprepitant Step5->Step6

Fig 2. Experimental workflow for the isolation of ent-aprepitant via chiral resolution.

Sources

The Chiral Imperative: In Vitro Metabolic Stability Profiling of ent-Aprepitant

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

Aprepitant is a potent, selective neurokinin-1 (NK1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting (CINV). From a structural perspective, aprepitant possesses three stereogenic centers, theoretically yielding eight distinct stereoisomers[1]. The therapeutically active pharmaceutical ingredient (API) is strictly the (2R, 3S, 1'R)-isomer[1].

Its direct enantiomer, ent-aprepitant—configured as (2S, 3R, 1'S)—is inactive at the NK1 receptor[1]. However, in pharmaceutical development, evaluating the metabolic fate of enantiomeric impurities is a critical regulatory requirement (e.g., ICH Q6A guidelines). While clinical data confirms that (2R, 3S, 1'R)-aprepitant does not undergo chiral inversion in vivo[2][3], understanding the intrinsic clearance ( CLint​ ) of ent-aprepitant is essential. If ent-aprepitant clears significantly slower than the active API, trace impurities could bioaccumulate, potentially leading to off-target toxicity.

Because aprepitant is extensively metabolized by the cytochrome P450 system—predominantly CYP3A4, with minor contributions from CYP1A2 and CYP2C19[3][4]—human liver microsomes (HLM) serve as the optimal in vitro matrix. This application note details a self-validating, stereoselective protocol to determine the metabolic stability of ent-aprepitant.

Metabolic Logic and Pathway Visualization

The metabolic clearance of aprepitant occurs largely via oxidation at the morpholine ring and its side chains[4]. Because enzymes are inherently chiral environments, CYP3A4 may exhibit stereoselectivity, metabolizing ent-aprepitant at a different rate than the active API. The diagram below illustrates the logical pathways governing this assay, explicitly highlighting the absence of chiral inversion.

MetabolicLogic Aprep (2R,3S,1'R)-Aprepitant Active API CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Aprep->CYP3A4 Major Substrate Inversion Chiral Inversion (Strictly Absent) Aprep->Inversion EntAprep (2S,3R,1'S)-ent-Aprepitant Inactive Enantiomer EntAprep->CYP3A4 Stereoselective Clearance? Metabolites Oxidative Metabolites (N-Dealkylation / Hydroxylation) CYP3A4->Metabolites CL_int Inversion->EntAprep

Figure 1: Stereoselective CYP3A4 metabolic pathways of Aprepitant enantiomers.

Architecting the Assay: Causality & Control Strategy

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every experimental parameter is chosen based on specific kinetic principles:

  • Substrate Concentration (1 µM): We utilize a low substrate concentration to ensure the reaction remains well below the Michaelis-Menten constant ( Km​ ) for CYP3A4. This guarantees first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration, allowing for accurate half-life ( t1/2​ ) calculation.

  • Protein Concentration (1 mg/mL): This concentration provides sufficient enzyme activity to detect slow turnover while minimizing non-specific binding of the highly lipophilic ent-aprepitant to microsomal lipids.

  • The Control Matrix:

    • Negative Control (Minus-NADPH): Replaces the NADPH regenerating system with buffer. If ent-aprepitant depletes in this sample, it indicates chemical instability or non-specific binding to the assay plate, rather than true enzymatic metabolism.

    • Positive Control (Midazolam): A well-characterized, sensitive CYP3A4 substrate[5]. Its rapid clearance validates the metabolic competency of the specific HLM lot used on the day of the assay.

  • Stereoselective Analytics: Standard reversed-phase LC-MS cannot distinguish enantiomers. We employ a normal-phase chiral stationary phase (Chiralcel OD-H) using a hexane-isopropanol mobile phase, which has been proven to baseline-resolve aprepitant from its enantiomer via specific hydrogen bonding and steric interactions[2].

Experimental Workflow

Workflow Step1 1. Substrate Preparation 1 µM ent-Aprepitant Step2 2. HLM Pre-incubation 1 mg/mL Protein, 37°C, 5 min Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Time-Course Aliquots 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Cold ACN + Aprepitant-d4 (IS) Step4->Step5 Step6 6. Protein Precipitation Centrifuge 14,000g, 10 min Step5->Step6 Step7 7. Chiral LC-MS/MS Chiralcel OD-H Column Step6->Step7 Step8 8. Kinetic Analysis Calculate t½ and CL_int Step7->Step8

Figure 2: Step-by-step in vitro metabolic stability workflow for ent-aprepitant.

Detailed Step-by-Step Protocol

Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-warm to 37°C.

  • Test Article: Dissolve ent-aprepitant in DMSO to create a 10 mM stock. Dilute serially in buffer to a 2 µM working solution (final DMSO concentration in assay must be 0.1% to prevent CYP inhibition).

  • NADPH Regenerating System: Prepare a 2X solution (2 mM NADP+, 10 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase) in buffer.

  • Quench Solution: Ice-cold Acetonitrile (ACN) spiked with 50 ng/mL Aprepitant-d4 (Internal Standard).

Incubation Execution
  • Plate Setup: In a 96-well deep-well polypropylene plate, add 50 µL of the 2 µM ent-aprepitant working solution to designated wells.

  • Microsome Addition: Add 25 µL of HLM suspension (4 mg/mL stock, yielding 1 mg/mL final) to the wells.

  • Pre-Incubation: Seal the plate and incubate at 37°C for 5 minutes on a thermoshaker at 300 rpm.

  • Initiation: Start the reaction by adding 25 µL of the 2X NADPH regenerating system to all wells (except the Minus-NADPH control, which receives 25 µL of buffer).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, transfer a 20 µL aliquot from the reaction mixture into a new plate containing 80 µL of the Quench Solution.

    • Expert Insight: The t=0 sample must be generated by adding the quench solution before the NADPH to ensure zero metabolic turnover.

  • Precipitation: Vortex the quenched plate for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 50 µL of the supernatant to an analytical plate for LC-MS/MS analysis.

Stereoselective LC-MS/MS Analysis

To ensure no chiral inversion occurred during the assay and to accurately quantify the enantiomer, use the following parameters adapted from validated chiral methods[2]:

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent amylase-based chiral column (e.g., Chiralpak AD-H)[6].

  • Mobile Phase: Isocratic elution with Hexane : Isopropanol (80:20, v/v%).

  • Flow Rate: 0.8 mL/min.

  • Detection: Tandem mass spectrometry (MS/MS) utilizing Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Monitor the MRM transitions for aprepitant/ent-aprepitant ( m/z 535.2 277.1) and Aprepitant-d4 ( m/z 539.2 281.1).

Data Synthesis and Quantitative Analysis

Kinetic Equations

Calculate the natural log (ln) of the peak area ratio (Analyte/Internal Standard) for each time point. Plot ln(remaining %) versus time.

  • Elimination Rate Constant ( k ): The absolute value of the slope of the linear regression.

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​(μL/min/mg)=t1/2​0.693​×Protein Concentration (mg/mL)1000​

Representative Data Presentation

The following table demonstrates how the resulting quantitative data must be structured to compare the stereoselective clearance rates and validate the assay integrity.

CompoundAssay Condition t1/2​ (min) CLint​ (µL/min/mg protein)Interpretation / Status
(2R,3S,1'R)-Aprepitant + NADPH (Complete)28.5 ± 2.124.3 ± 1.8Active API baseline clearance.
(2S,3R,1'S)-ent-Aprepitant + NADPH (Complete)42.1 ± 3.416.4 ± 1.3Slower clearance indicates CYP3A4 stereoselectivity.
ent-Aprepitant - NADPH (Control)> 200< 3.5Validates stability; no non-specific loss.
Midazolam + NADPH (Positive Ctrl)4.2 ± 0.5165.0 ± 12.4Validates robust CYP3A4 activity in HLM batch.

Note: Data provided in the table above is representative for structural formatting and comparative analysis purposes.

References

  • Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. Biomedical Chromatography, 19(7), 513-517 (2005). URL:[Link]

  • European Medicines Agency (EMA) - Emend (Aprepitant) Scientific Discussion and Assessment Report. EMA Official Documentation. URL:[Link]

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. Journal of Pharmacy Research, 7(12), 1034-1041 (2013). URL:[Link]

  • Center for Drug Evaluation and Research - Application Number: 216457Orig1s000 (Aprepitant Clinical Pharmacology Biopharmaceutics Review). U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

synthesis of deuterated ent-aprepitant for internal standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Deuterated ent-Aprepitant (ent-Aprepitant-d4) as a Stable Isotope-Labeled Internal Standard

Executive Summary

When quantifying chiral drugs like the potent NK1 receptor antagonist aprepitant, monitoring for in vivo chiral inversion and ensuring the strict enantiomeric purity of the active pharmaceutical ingredient (API) are regulatory imperatives. The use of a stable isotope-labeled enantiomer, ent-aprepitant-d4, serves as the ultimate internal standard (SIL-IS) for enantioselective LC-MS/MS assays. This Application Note details a self-validating, step-by-step synthetic protocol for ent-aprepitant-d4, leveraging a highly elegant Crystallization-Induced Diastereoselective Transformation (CIDT) and a stereochemical relay mechanism to achieve >99% diastereomeric excess.

Scientific Rationale & Causality

The Role of ent-Aprepitant-d4 in Chiral Bioanalysis In chiral chromatography coupled with mass spectrometry, standard deuterated aprepitant (aprepitant-d4) is used to quantify the primary API[1]. However, to simultaneously quantify the enantiomeric impurity (ent-aprepitant) without risking isotopic cross-talk, ent-aprepitant-d4 is required. Because it is the exact deuterated enantiomer, it perfectly co-elutes with ent-aprepitant on chiral stationary phases, completely correcting for matrix effects and ionization suppression[2].

Mechanistic Elegance of the Synthesis The synthesis adapts the highly efficient Merck process[3], but substitutes the (R)-alcohol with (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol and utilizes 4-fluorophenyl-d4-magnesium bromide. The cornerstone of this route is the CIDT step, which bypasses the 50% theoretical yield limitation of classical resolutions by dynamically epimerizing the undesired diastereomer into the desired, less soluble (S)-acetal[4].

Synthetic Workflow & Mechanism

G A N-Benzyl Ethanolamine + Glyoxylic Acid B 2-Hydroxy-1,4-oxazin-3-one A->B Condensation (-H2O) C Acetalization with (S)-1-(3,5-bis(CF3)phenyl)ethanol B->C TFAA, BF3·OEt2 D 1:1 Acetal Diastereomers C->D E CIDT (Dynamic Epimerization) D->E Acid Catalysis F Enantiopure (S)-Acetal (>99% de) E->F Selective Crystallization G Grignard Addition (4-Fluorophenyl-d4-MgBr) F->G Stereochemical Relay H (2S,3R)-Morpholine-d4 Core G->H One-pot Rearrangement & Reduction I Deprotection & Alkylation H->I Pd/C, H2 then Triazolinone-Cl J ent-Aprepitant-d4 (Stable Isotope IS) I->J

Synthetic workflow for ent-aprepitant-d4 highlighting the stereochemical relay and CIDT steps.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-1,4-oxazin-3-one

  • Charge a reaction vessel with N-benzyl ethanolamine (1.0 eq) and glyoxylic acid monohydrate (1.05 eq) in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove water.

  • Once water evolution ceases (approx. 4 hours), cool the mixture to yield the racemic 2-hydroxy-1,4-oxazin-3-one intermediate[3].

Step 2: Acetalization and Crystallization-Induced Diastereoselective Transformation (CIDT)

  • Activation: Treat the oxazinone with trifluoroacetic anhydride (TFAA) in the presence of a mild base to form the trifluoroacetate leaving group.

  • Coupling: Add (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (1.0 eq) and a Lewis acid catalyst (BF3·OEt2) at -20 °C. This yields a 1:1 thermodynamic mixture of acetal diastereomers[5].

  • CIDT (Causality): Perform a solvent exchange to a heptane/isopropyl acetate mixture and add a catalytic amount of p-toluenesulfonic acid. The acid catalyzes the dynamic epimerization of the acetal stereocenter. Because the (S)-acetal diastereomer is significantly less soluble in this specific solvent matrix, it selectively crystallizes out of solution. According to Le Chatelier’s principle, this continuous depletion drives the epimerization equilibrium entirely toward the (S)-acetal, achieving >95% yield and >99% diastereomeric excess (de)[4].

Step 3: Grignard Addition and Stereoselective Rearrangement

  • Grignard Addition: Dissolve the enantiopure (S)-acetal in anhydrous THF and cool to -15 °C. Slowly add 4-fluorophenyl-d4-magnesium bromide (1.2 eq).

  • Stereochemical Relay (Causality): The bulky (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy group sterically shields one face of the intermediate oxocarbenium ion. This forces the deuterated Grignard reagent to attack exclusively from the opposite, less hindered face[3].

  • Rearrangement: A subsequent one-pot [1,2]-Wittig rearrangement and borane reduction sequence establishes the strict cis relationship, yielding the enantiopure (2S,3R)-2-alkoxy-3-(4-fluorophenyl-d4)morpholine core.

Step 4: Triazolinone Attachment

  • Deprotection: Remove the N-benzyl protecting group via catalytic hydrogenation (Pd/C, H2 gas, 40 psi) in methanol.

  • Alkylation: Alkylate the free morpholine nitrogen with 3-(chloromethyl)-1,2,4-triazolin-5-one in the presence of potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF) at 60 °C.

  • Isolation: Purify via recrystallization from ethanol/water to yield the final ent-aprepitant-d4 SIL-IS.

Analytical Validation Data

To ensure the protocol acts as a self-validating system, specific In-Process Control (IPC) metrics must be met before proceeding to the next synthetic step.

Table 1: In-Process Control (IPC) Quality Metrics

Synthetic StepAnalytical TechniqueCritical Quality Attribute (CQA)Acceptance Criteria
Acetalization (CIDT)Chiral HPLCDiastereomeric Excess (de)> 99.0% (S)-acetal
Grignard Addition1H / 19F NMRcis/trans Ratio> 98:2 cis-morpholine
Triazolinone AttachmentLC-MSIsotopic Purity (d4)> 99.0% d4, < 0.1% d0

Table 2: LC-MS/MS MRM Transitions for Chiral Bioanalysis The synthesized ent-aprepitant-d4 is utilized in positive electrospray ionization (ESI+) mode. The primary transition involves the cleavage of the morpholine ether bond[1][2].

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Aprepitant535.2277.120Target API Quantification
Aprepitant-d4539.2281.120SIL-IS for Aprepitant
ent-Aprepitant535.2277.120Chiral Impurity Target
ent-Aprepitant-d4 539.2 281.1 20 SIL-IS for ent-Aprepitant

Sources

Troubleshooting & Optimization

troubleshooting ent-aprepitant solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ent-Aprepitant . This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubilization of ent-aprepitant, the enantiomer of the potent neurokinin-1 (NK1) receptor antagonist aprepitant.

Due to its extreme hydrophobicity and high crystal lattice energy, handling this compound in physiological buffers requires precise physicochemical strategies. Below, you will find quantitative data, troubleshooting FAQs, and self-validating methodologies to ensure structural integrity and accurate dosing in your assays.

Part 1: Physicochemical Profiling of ent-Aprepitant

To troubleshoot solubility, we must first understand the thermodynamic barriers preventing dissolution. In an achiral environment (such as standard aqueous buffers), enantiomers exhibit identical physical properties[1]. Therefore, the solubility profile of ent-aprepitant is identical to that of standard aprepitant.

Table 1: Physicochemical Properties & Solubilization Impact

Physicochemical PropertyValueImpact on Aqueous Solubilization Strategy
Molecular Weight 534.43 g/mol [2]High molecular weight increases the crystal lattice energy, making spontaneous aqueous dissolution thermodynamically unfavorable.
LogP (Lipophilicity) 4.50 - 4.95[2][3]Extreme hydrophobicity. The molecule strongly partitions into lipid/organic phases, requiring surfactants or carrier molecules in aqueous media.
pKa ~8.06[4]Weakly basic morpholine nitrogen. At physiological pH (7.4), the molecule is predominantly un-ionized, further reducing aqueous solubility.
Aqueous Solubility < 10 µg/mL[5]Practically insoluble in standard buffers (PBS, HBSS). Direct addition of solid powder to buffer will fail.
Organic Solubility > 25 mg/mL (DMF)[6]Dimethylformamide (DMF) or DMSO must be used as primary solvents to disrupt the crystal lattice before aqueous dilution.

Part 2: Core Troubleshooting & FAQs

Q1: Why does ent-aprepitant instantly precipitate (crash out) when I dilute my DMSO/DMF stock into PBS? A: This is a classic solvent crash-out phenomenon driven by the molecule's high lipophilicity (LogP ~4.95)[3]. When you dilute the organic stock into an aqueous buffer, the local dielectric constant of the solvent mixture drops rapidly. The hydrophobic forces drive the ent-aprepitant molecules to self-associate rather than interact with water, leading to rapid nucleation and micro-precipitation. Solution: Never dilute directly into bare PBS. Lower the thermodynamic penalty of aqueous exposure by using a co-solvent step-down approach (e.g., maintaining a 1:2 DMF:PBS ratio)[6] or pre-dissolving the compound into a buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA), which provides hydrophobic pockets for the drug to partition into.

Q2: I am running an in vitro assay. How do I know if my ent-aprepitant is truly dissolved or just forming a colloidal suspension? A: Relying on visual inspection is a critical error. Micro-precipitates and colloidal aggregates are often invisible to the naked eye but will drastically skew your pharmacological data by artificially lowering the free drug concentration. Self-Validating Protocol: Implement a dual-validation system. First, measure the optical density of your final assay buffer at 600 nm (OD600). A reading > 0.05 indicates light scattering from colloidal aggregates. Second, centrifuge your working solution at 10,000 × g for 10 minutes. Sample the supernatant and quantify the drug concentration via HPLC-UV (λmax = 264 nm)[6]. If the supernatant concentration is significantly lower than your nominal target, your compound has crashed out.

Q3: For in vivo dosing or high-concentration formulations (>1 mg/mL), co-solvents are too toxic. What is the most effective aqueous formulation strategy? A: The gold standard for solubilizing aprepitant-class molecules without high organic solvent loads is inclusion complexation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[7]. The SBE-β-CD molecule features a hydrophobic internal cavity that encapsulates the bulky, lipophilic trifluoromethylphenyl moiety of ent-aprepitant, while its highly polar sulfobutyl ether exterior ensures excellent aqueous solubility. This forms an Ap-type Higuchi phase-solubility system, allowing for stable, high-concentration aqueous solutions[7].

Part 3: Experimental Workflows & Methodologies

Workflow A ent-Aprepitant Solid B Primary Solubilization (100% DMF or DMSO) A->B Dissolve at 25 mg/mL F Complexation (SBE-β-CD Slurry) A->F For high-conc. in vivo use C Target Aqueous Buffer (e.g., PBS pH 7.4) B->C Dilute D Direct Dilution (High Risk of Crash-out) C->D If no excipients E Carrier-Mediated (0.1% BSA / Surfactant) C->E For in vitro assays

Workflow for ent-aprepitant solubilization strategies in aqueous buffers.

Protocol 1: Co-Solvent Step-Down Preparation (Max Solubility ~0.33 mg/mL)

Causality: DMF is preferred over DMSO for primary solubilization because it provides superior solvation of the morpholine ring, reducing the risk of freeze-thaw precipitation[6].

  • Primary Stock: Weigh 2.5 mg of ent-aprepitant powder and dissolve in 100 µL of anhydrous Dimethylformamide (DMF) purged with inert gas (N2 or Ar) to create a 25 mg/mL stock[6]. Vortex until completely clear.

  • Intermediate Dilution: Slowly add 200 µL of PBS (pH 7.2) dropwise to the DMF stock while continuously vortexing. Crucial Step: Continuous agitation prevents local pockets of high aqueous concentration, avoiding premature nucleation.

  • Usage Window: The resulting 1:2 DMF:PBS solution will hold approximately 0.33 mg/mL of ent-aprepitant[6]. Do not store this aqueous mixture for more than 24 hours to prevent delayed crystallization.

Protocol 2: SBE-β-CD Inclusion Complexation (Slurry Method)

Causality: Sustained mechanical energy overcomes the activation energy required to break the drug's crystal lattice, allowing individual molecules to partition into the cyclodextrin cavities[7].

  • Carrier Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in purified water or PBS.

  • Slurry Formation: Add ent-aprepitant powder directly to the SBE-β-CD solution at a 1:5 molar ratio (Drug:Cyclodextrin)[7].

  • Mechanical Complexation: Stir the suspension magnetically at 500 RPM for 48 hours at room temperature.

  • Filtration: Filter the resulting suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed solid drug.

Validation S1 Prepare Aqueous Mixture S2 Centrifuge (10,000 x g, 10 min) S1->S2 S3 Analyze Supernatant (HPLC-UV 264 nm) S2->S3 S4 Compare to Nominal Conc. S3->S4

Self-validating protocol workflow for confirming true aqueous solubility.

Part 4: Biological Context & Stereocontrol

ent-Aprepitant is frequently utilized in pharmacological assays as a negative stereocontrol. While its physicochemical properties (and thus solubility challenges) are identical to the active drug aprepitant, its spatial orientation results in a drastically reduced binding affinity for the chiral pocket of the NK1 receptor.

NK1_Signaling SP Substance P (Endogenous Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R High Affinity Binding entAprep ent-Aprepitant (Inactive Enantiomer / Stereocontrol) entAprep->NK1R Low Affinity Blockade Gq Gq Protein Activation NK1R->Gq Ca Intracellular Ca2+ Release Gq->Ca

NK1 receptor signaling pathway and ent-aprepitant stereocontrol interaction.

References

  • Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PubMed Central (PMC). Available at:[Link]

  • Aprepitant Compound Summary - PubChem. Available at:[Link]

  • APREPITANT (CHEMBL1471) Report Card - ChEMBL. Available at:[Link]

Sources

Technical Support Center: Optimizing Mobile Phase for ent-Aprepitant Elution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography method development. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and quantification of ent-aprepitant.

Scientific Overview

Aprepitant is a potent neurokinin-1 (NK1) receptor antagonist featuring three stereogenic centers, which results in eight possible stereoisomers[1]. During synthesis and quality control, the active pharmaceutical ingredient (API) must be rigorously separated from its unwanted enantiomer, ent-aprepitant (the S,R,S-enantiomer)[2]. Because enantiomers possess identical physicochemical properties in an achiral environment, their separation requires a Chiral Stationary Phase (CSP)—typically an immobilized amylose or cellulose derivative[1].

The mobile phase acts as the primary thermodynamic driver in this system. It modulates hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector, ultimately dictating the elution order and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is a simple binary mobile phase (e.g., Hexane/Ethanol) sometimes insufficient for ent-aprepitant elution? Expertise & Experience: While the USP monograph recommends a standard 90:10 Hexane/Dehydrated Alcohol mixture for enantiomeric purity[3], researchers frequently observe peak broadening or severe tailing in practice. This occurs because the basic morpholine ring in the aprepitant structure interacts non-specifically with residual free silanols on the silica support of the CSP. Solution: Transitioning to a quaternary mobile phase—such as n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970:40:4:0.5 v/v/v/v)—can drastically improve peak shape[1]. The acidic TFA acts as a masking agent, protonating the silanols and suppressing secondary, non-enantioselective interactions.

Q2: How do I select the right organic modifier for Supercritical Fluid Chromatography (SFC)? Expertise & Experience: SFC utilizes supercritical CO₂ as the bulk mobile phase, providing high diffusivity and low viscosity for rapid separations[4]. However, because CO₂ is non-polar, a polar modifier (Methanol, Ethanol, or Isopropanol) must be added at concentrations of 5% to 40% to elute polar molecules like ent-aprepitant[4]. Causality: Methanol provides the strongest elution strength but may compromise resolution if it aggressively outcompetes the analyte for hydrogen-bonding sites on the CSP. Isopropanol (IPA) is bulkier and weaker, often yielding higher resolution ( Rs​ ) at the cost of slightly longer retention times.

Q3: What is the expected elution order, and how is it verified? Trustworthiness: In a self-validating chromatographic system, elution order must be confirmed using certified reference standards. Under standard normal-phase conditions (e.g., Chiralpak AD-H, Hexane:EtOH 90:10), ent-aprepitant (the S,R,S-enantiomer) elutes first, followed by the active aprepitant peak (R,S,R-enantiomer)[3].

Troubleshooting Workflow

When developing or transferring a method for ent-aprepitant, follow this logical troubleshooting matrix to optimize your mobile phase.

MobilePhaseOptimization Start Start: ent-Aprepitant Method Dev Screening Initial Screening Hexane:EtOH (90:10) Start->Screening Eval Evaluate Resolution (Rs) Screening->Eval RsGood Rs > 2.0 Proceed to Validation Eval->RsGood Yes RsBad Rs < 2.0 or Co-elution Eval->RsBad No Tailing Peak Tailing? RsBad->Tailing AddTFA Add 0.05% TFA to Mobile Phase Tailing->AddTFA Yes ModSolvent Adjust Modifier Try Hexane:IPA:MeOH Tailing->ModSolvent No AddTFA->Screening ModSolvent->Screening

Workflow for optimizing mobile phase to resolve ent-aprepitant.

Validated Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of ent-Aprepitant

This is a self-validating protocol based on USP guidelines[3] and optimized literature methodologies[1][2].

  • Mobile Phase Preparation:

    • Mix HPLC-grade n-hexane and dehydrated ethanol in a 90:10 (v/v) ratio.

    • Degas the mixture via sonication or vacuum filtration for 10 minutes.

    • Troubleshooting Alternative: If peak tailing is observed, prepare a quaternary mixture of n-hexane/IPA/MeOH/TFA at 970:40:4:0.5 (v/v/v/v)[1].

  • System Suitability Solution: Dissolve 0.08 mg/mL of Aprepitant Reference Standard and 0.08 mg/mL of ent-aprepitant (USP Aprepitant Related Compound B RS) in the mobile phase[3].

  • Chromatographic Setup:

    • Column: Amylose-based CSP (e.g., Chiralpak AD-H or Chiralpak IA, 250 mm × 4.6 mm, 5 µm)[1][2].

    • Flow Rate: 0.5 mL/min to 1.0 mL/min.

    • Column Temperature: 30 °C to 35 °C[2][3].

    • Detection: UV at 210 nm or 220 nm[2][3].

  • Injection & Validation: Inject 10–20 µL of the system suitability solution. The system is validated for use only if the resolution ( Rs​ ) between the ent-aprepitant peak and the aprepitant peak is strictly > 2.0[3].

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening

For high-throughput environments requiring rapid elution[4].

  • System Setup: Equip the analytical SFC system with a polysaccharide-based CSP. Set the back-pressure regulator to 100–150 bar[4].

  • Mobile Phase Configuration: Set Pump A to Supercritical CO₂ and Pump B to the organic modifier (Methanol or Isopropanol).

  • Gradient Program: Execute a gradient from 5% to 40% modifier over 5–10 minutes at a flow rate of 2.0–4.0 mL/min[4]. Maintain the column temperature at 35–40 °C.

  • Evaluation: Monitor the effluents at 210 nm. Select the modifier and gradient slope that achieves baseline separation ( Rs​ > 1.5) in the shortest runtime without compromising peak symmetry.

Quantitative Data Summaries

The following table summarizes the comparative quantitative parameters across different mobile phase strategies for ent-aprepitant elution.

ParameterNormal-Phase HPLC (Standard)Normal-Phase HPLC (Optimized)Supercritical Fluid Chromatography (SFC)
Stationary Phase Chiralpak AD-H (L51)Chiralpak AD-H / IAPolysaccharide-based CSP
Mobile Phase Hexane / EtOH (90:10)Hexane / IPA / MeOH / TFA (970:40:4:0.5)CO₂ / Modifier (MeOH or IPA) (Gradient 5-40%)
Flow Rate 0.5 - 1.0 mL/min0.5 mL/min2.0 - 4.0 mL/min
Column Temp 30 °C35 °C35 - 40 °C
Detection UV 210 nmUV 210 nm / MSUV 210 nm
Target Resolution Rs​ > 2.0 Rs​ > 5.0 Rs​ > 1.5
Reference [3][1],[2][4]

References

  • Title : Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection | Source : phmethods.net | URL :[1]

  • Title : Application Note: Chiral Separation of (1R,2S,3R)-Aprepitant Enantiomers by Supercritical Fluid Chromatography (SFC) | Source : Benchchem | URL :[4]

  • Title : A Validated Chiral LC Method for the Separation and Quantification of (S,R,S)-Enantiomer and (R,R,R)-Isomer of Aprepitant | Source : ResearchGate | URL :[2]

  • Title : Aprepitant USP Monograph | Source : Scribd | URL :[3]

Sources

resolving co-elution of ent-aprepitant and degradants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ent-aprepitant Analysis

Welcome to the technical support center for resolving analytical challenges related to ent-aprepitant. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues with ent-aprepitant and its degradants or process-related impurities. As the enantiomer of the active pharmaceutical ingredient (API) aprepitant, its accurate quantification free from interference is critical for ensuring pharmaceutical quality and safety.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established analytical principles and field-proven methodologies. Our goal is to empower you to diagnose and resolve complex separation challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is ent-aprepitant and why is its separation from degradants so critical?

Ent-aprepitant is the enantiomer of aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][2] Aprepitant has three stereogenic centers, which means it can exist in eight different stereoisomeric forms.[3] The enantiomer (ent-aprepitant) is considered a process-related impurity. Regulatory bodies, following guidelines such as those from the International Conference on Harmonisation (ICH), require that all impurities and degradation products be adequately separated, identified, and quantified to ensure the safety and efficacy of the final drug product.[4] Co-elution can lead to an overestimation of the API or underestimation of impurities, compromising product quality control.

Q2: What are the common degradation pathways for aprepitant?

Aprepitant is susceptible to degradation under various stress conditions, as demonstrated in forced degradation studies.[5] These studies are essential for developing stability-indicating analytical methods. The primary degradation pathways include:

  • Acid Hydrolysis: Degradation occurs when exposed to acidic conditions (e.g., 0.1N to 2N HCl), often yielding multiple degradation products.[6][7]

  • Alkaline Hydrolysis: The molecule is also labile in basic conditions (e.g., 0.1N to 2N NaOH), leading to the formation of different sets of degradants.[6][7]

  • Oxidation: Strong oxidizing agents like hydrogen peroxide (e.g., 3-20% H₂O₂) can cause significant, and sometimes complete, degradation.[6][7]

  • Thermal Degradation: Exposure to dry heat (e.g., 60-70°C) can also lead to the formation of impurities.[6]

  • Photolytic Degradation: While often more stable to light than other conditions, photolytic degradation can still occur and must be evaluated as per ICH Q1B guidelines.

Q3: What defines a "stability-indicating method" in the context of this analysis?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, excipients, or other potential impurities.[5][8] The core requirement of a SIM is specificity: it must be able to produce a clear, unambiguous signal for the analyte of interest, fully resolved from all other components in the sample matrix. Forced degradation studies are the primary tool used to demonstrate this specificity.[1][5]

Troubleshooting Guide: Resolving Co-elution

This section addresses specific co-elution problems in a question-and-answer format, providing a logical workflow from problem identification to resolution.

Q1: I'm observing a shoulder or a poorly resolved peak next to my ent-aprepitant peak in a stability sample. How do I begin troubleshooting?

This is a classic sign of co-elution. The first step is to systematically diagnose the issue to understand the nature of the co-eluting species.

Logical Troubleshooting Workflow

G A Co-elution Observed (Peak Asymmetry / Shoulder) B Inject Unstressed Sample (API + Impurities Standard) A->B C Inject Stressed Sample (Forced Degradation) A->C D Compare Chromatograms B->D C->D E Is the interfering peak present in BOTH samples? D->E F Conclusion: Co-eluting species is a process-related impurity or isomer. E->F  Yes G Conclusion: Co-eluting species is a degradation product. E->G  No (Only in Stressed) H Proceed to Achiral Method Optimization (See Q2/Q3) F->H I If unresolved, consider Chiral Chromatography (See Q4) F->I G->H G cluster_1 Alternative Steps A Start: Co-elution on C18 B Step 1: Modify Gradient Slope or % Organic A->B E Resolved? B->E C Step 2: Adjust Mobile Phase pH D Step 3: Change Organic Modifier (ACN <=> MeOH) C->E E->C No F End: Method Optimized E->F Yes G Proceed to Advanced Troubleshooting (Q3) E->G No

Sources

Technical Support Center: Preventing Epimerization and Racemization of ent-Aprepitant in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chiral instability of ent-aprepitant—the enantiomer of the NK1 receptor antagonist aprepitant—during formulation, storage, and LC-MS/MS analysis.

Because ent-aprepitant possesses three stereogenic centers, maintaining its stereochemical integrity in solution requires a rigorous understanding of its structural vulnerabilities. This guide is designed to troubleshoot common degradation issues, explain the mechanistic causality behind chiral inversion, and provide self-validating protocols to ensure your experimental data remains robust and artifact-free.

Part 1: Mechanistic Causality of Chiral Degradation

To prevent racemization (or more accurately, epimerization/diastereomerization), we must first understand the molecule's structural weak points. The morpholine core of ent-aprepitant contains a highly labile1[1].

When exposed to protic or acidic environments, the acetal oxygen undergoes protonation. This triggers a reversible ring-opening event, forming a planar oxocarbenium ion intermediate. Upon re-closure (nucleophilic attack by the tethered alcohol), the stereochemical configuration at C2 can invert, leading to a loss of chiral purity. Furthermore, the molecule is highly sensitive to 2[2].

DegradationPathway N1 ent-Aprepitant Solid (Chirally Pure) N2 Anhydrous Aprotic Solvent (DMSO / MeCN) N1->N2 Optimal Prep N3 Protic / Aqueous Media (Improper Diluent) N1->N3 Sub-optimal Prep N8 Stable Stock Solution (Preserved Integrity) N2->N8 Maintained N4 Acidic Stress (pH < 4) Protonation of Acetal N3->N4 N5 Basic Stress (pH > 8) Base Catalysis N3->N5 N6 Oxocarbenium Ion Formation (Ring Opening) N4->N6 H+ Attack N7 Epimerization / Racemization (Multiple Diastereomers) N5->N7 Degradation N6->N7 Re-closure

Logical workflow of ent-aprepitant degradation pathways and stability best practices.

Part 2: Troubleshooting FAQs

Q1: I am observing multiple peaks with identical m/z in my LC-MS chromatogram after storing my ent-aprepitant solutions. What is happening? A: You are observing diastereomers formed via epimerization. Because the C2 acetal linkage is highly labile, storing the compound in unbuffered aqueous solutions or protic solvents allows for slow, spontaneous ring-opening and re-closure. This compromises the stereocenter, creating epimers that share the same mass but elute at different retention times.

Q2: What is the optimal solvent for preparing long-term stock solutions? A: Anhydrous, aprotic solvents are mandatory. We strongly recommend using 100% LC-MS grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). You must avoid primary alcohols (e.g., methanol, ethanol) for long-term storage, as they act as nucleophiles and can participate in transacetalization reactions, permanently degrading the molecule.

Q3: How does pH affect the stability of ent-aprepitant in working solutions? A: ent-Aprepitant is highly sensitive to pH extremes. Forced degradation studies demonstrate that it3[3]. Specifically, alkaline stress (pH > 8) leads to significant structural breakdown, yielding 2[2]. Aqueous working solutions must be strictly buffered between pH 6.0 and 7.5.

Q4: Can I use standard 0.1% Formic Acid in my LC-MS mobile phase? A: Use with extreme caution. While 0.1% Formic Acid (pH ~2.7) is an industry standard for positive electrospray ionization (ESI+), prolonged exposure of ent-aprepitant to this acidic environment in the autosampler will induce on-column epimerization. If you must use acidic modifiers, keep the autosampler strictly at 4°C and prepare samples immediately before injection. Alternatively, use 10 mM Ammonium Acetate (pH 6.0) to preserve chiral integrity during the run.

Part 3: Experimental Protocols

Protocol 1: Preparation of Chiral-Stable ent-Aprepitant Stock Solutions

ExperimentalWorkflow S1 1. Equilibration (Desiccated, RT) S2 2. Dissolution (Anhydrous DMSO) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Storage (-20°C, N2 Gas) S3->S4 S5 5. LC-MS/MS (4°C Autosampler) S4->S5

Step-by-step experimental workflow for preparing and analyzing chiral-stable solutions.

  • Step 1: Thermal Equilibration

    • Action: Allow the desiccated ent-aprepitant solid to equilibrate to room temperature for 30 minutes before opening the vial.

    • Causality: Opening cold vials introduces atmospheric condensation. Water acts as a protic stressor that facilitates downstream hydrolysis.

    • Self-Validation: The powder should remain free-flowing. Clumping indicates moisture ingress.

  • Step 2: Dissolution in Aprotic Solvent

    • Action: Dissolve the solid in 100% anhydrous DMSO or MeCN to achieve a 10 mM stock concentration.

    • Causality: Anhydrous aprotic environments prevent the protonation of the C2 acetal oxygen, effectively halting oxocarbenium ion formation and subsequent epimerization.

    • Self-Validation: The resulting solution must be completely optically clear. Any turbidity indicates moisture-induced precipitation or pre-existing degradation.

  • Step 3: Aliquoting and Storage

    • Action: Divide the stock into single-use 50 µL aliquots in amber glass vials. Purge the headspace with Nitrogen gas and store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce micro-environments of concentrated solute and potential moisture condensation. Amber vials prevent photo-catalyzed radical degradation.

Protocol 2: Chiral LC-MS/MS Method for Monitoring Stereochemical Integrity
  • Step 1: Sample Preparation

    • Action: Dilute the stock solution to 1 µg/mL using a neutral diluent (e.g., 50:50 MeCN:Water with 10 mM Ammonium Acetate, pH 6.8).

    • Causality: Diluting in acidic mobile phase (like 0.1% FA) hours before injection will cause the sample to epimerize while waiting in the queue.

  • Step 2: Chromatographic Separation

    • Action: Utilize an4[4]. Employ an isocratic elution profile (e.g., n-hexane/isopropyl alcohol) to resolve the enantiomers and diastereomers[4][5].

    • Causality: Achiral C18 columns cannot resolve the enantiomeric pairs and often struggle to separate subtle C2 epimers, masking the degradation.

    • Self-Validation: Inject a blank after the highest calibration standard. A clean baseline confirms no carryover, ensuring that any minor peaks in subsequent runs are true degradation products, not ghost peaks.

Part 4: Quantitative Degradation Data

The following table summarizes the forced degradation profile of the aprepitant/ent-aprepitant scaffold, demonstrating its extreme sensitivity to pH variations.

Stress ConditionReagent / EnvironmentExposure Time & TempDegradation ProfileChiral Integrity Status
Acidic Hydrolysis 0.1N HCl2 hours @ 60°C8 major degradation productsComplete Loss (Epimerization)
Alkaline Hydrolysis 0.1N NaOH24 hours @ 25°C5 major degradation productsSignificant Degradation
Oxidative Stress 3% H₂O₂24 hours @ 25°CMinor oxidative productsMaintained (in intact API)
Neutral Aqueous pH 7.0 Buffer48 hours @ 25°CStableMaintained
Aprotic Organic Anhydrous DMSO6 months @ -20°CStableMaintained

Part 5: References

  • A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS Source: Update Publishing House URL:[Link]

  • VALIDATED HPLC METHOD FOR SIMULTANEOUS QUANTIFICATION OF APREPITANT AND ITS IMPURITIES WITH LC-MS/MS ELUCIDATION AND TOXICITY PREDICTION OF ITS FORCED DEGRADATION PRODUCTS Source: Researcher Life URL:[Link]

  • Chapter 10 Synthesis of aprepitant Source: ResearchGate URL:[Link]

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass Source: PhMethods URL:[Link]

  • Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection Source: NIH / PubMed URL:[Link]

Sources

Technical Support Center: Overcoming Matrix Effects in ent-Aprepitant LC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of ent-aprepitant. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for overcoming matrix effects. The information presented here is grounded in established scientific principles and field-proven methodologies to ensure the integrity and reliability of your bioanalytical data.

Introduction to Matrix Effects in ent-Aprepitant Analysis

ent-Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, is a critical compound in various therapeutic areas.[1][2][3] Accurate quantification in biological matrices such as plasma, serum, and cerebrospinal fluid (CSF) is paramount for pharmacokinetic and pharmacodynamic studies.[4] However, like many small molecules, its analysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to matrix effects .

Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix.[5] These effects, primarily ion suppression or enhancement, can significantly compromise the accuracy, precision, and sensitivity of an assay.[5][6][7] The primary culprits in biological matrices are often phospholipids, which are major components of cell membranes.[7] Due to its lipophilic nature (LogP ≈ 4.5-4.8), ent-aprepitant is prone to co-extraction with these interfering substances.[2][8]

This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your ent-aprepitant LC-MS analysis in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Question 1: My signal intensity for ent-aprepitant is inconsistent and lower than expected in plasma samples compared to neat solutions. How can I confirm if this is a matrix effect?

Answer: This is a classic sign of ion suppression. To confirm and quantify the matrix effect, the post-extraction spike method is the recommended quantitative approach.[9] The qualitative post-column infusion method can also be used to identify regions of ion suppression in your chromatogram.[9][10]

Experimental Protocol: Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike ent-aprepitant and its internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract blank biological matrix (e.g., plasma from at least six different sources) and then spike with ent-aprepitant and IS at the same concentration as Set A.[11]

    • Set C (Pre-Spike Sample): Spike ent-aprepitant and IS into the biological matrix before the extraction process.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Overall Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

According to FDA guidelines, it is crucial to ensure that there are no significant matrix effects impacting the assay's reliability.[11][12]

Question 2: I've confirmed significant ion suppression. What is the most effective first step to mitigate this?

Answer: The most effective strategy is to improve your sample preparation to remove interfering endogenous components before they reach the mass spectrometer.[5][6][10] While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids.[7][13]

Recommended Sample Preparation Techniques:
TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitions analytes based on their differential solubility in two immiscible liquids. For ent-aprepitant (a weak base), adjusting the pH of the aqueous phase can enhance extraction efficiency.[6]Can provide a very clean extract.Can be labor-intensive and use significant solvent volumes.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte or interferences.[14] For ent-aprepitant, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent is highly effective.[13]Highly selective, can concentrate the analyte, and amenable to automation.[14]Requires method development.
Phospholipid Removal Plates/Cartridges These are specialized SPE products that specifically target and remove phospholipids.[15][16]Very effective at removing the primary source of matrix effects.[15] Can be integrated with protein precipitation.Higher cost per sample.
Workflow for Sample Preparation Method Selection

Caption: Decision workflow for selecting an appropriate sample preparation technique.

Question 3: I am using a stable isotope-labeled internal standard (SIL-IS) for ent-aprepitant, but I'm still seeing variability. Why isn't it perfectly compensating for the matrix effect?

Answer: While a SIL-IS is the gold standard for compensating for matrix effects, its effectiveness hinges on one critical factor: complete co-elution with the analyte.[17][18][19] If the SIL-IS and the analyte separate chromatographically, even slightly, they may be exposed to different levels of co-eluting interferences in the ion source, leading to differential matrix effects.[17][19]

This separation can occur due to the "isotope effect," where the substitution of hydrogen with deuterium can slightly alter the molecule's lipophilicity and retention time.[17]

Troubleshooting SIL-IS Performance:
  • Verify Co-elution: Overlay the chromatograms of ent-aprepitant and its SIL-IS. They should be perfectly aligned.

  • Adjust Chromatography: If there is separation, modify your chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution. Sometimes, a less efficient column can be advantageous in forcing co-elution.[19]

  • Consider the Labeling Position: When sourcing a SIL-IS, prefer those labeled with ¹³C or ¹⁵N, as they are less prone to chromatographic shifts compared to deuterium (²H) labels.[20]

Question 4: My sample volume is limited, and complex sample preparation methods are not feasible. Are there any simpler approaches to reduce matrix effects?

Answer: Yes, sample dilution is a straightforward and often effective method to reduce the concentration of matrix components, thereby lessening their impact on ionization.[9][21][22] This approach is only viable if the resulting analyte concentration remains above the lower limit of quantitation (LLOQ) of your assay.[9][21]

Protocol: Extrapolative Dilution Approach

For a more rigorous application of dilution, the extrapolative dilution (or infinite dilution) method can be employed.[22][23][24]

  • Create Serial Dilutions: Prepare a series of dilutions of your sample extract (e.g., 2-fold, 5-fold, 10-fold).

  • Analyze and Calculate: Analyze each dilution and calculate the original concentration from each.

  • Extrapolate: Plot the calculated original concentration against the reciprocal of the dilution factor. Extrapolate the line to where the reciprocal of the dilution factor is zero (infinite dilution). This intercept provides an estimate of the true concentration without matrix effects.[23]

Caption: Extrapolating to infinite dilution to determine the true analyte concentration.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of matrix effects in plasma? A: Phospholipids are the most significant contributors to matrix effects in plasma and serum samples.[6][7] Their amphipathic nature allows them to be co-extracted with a wide range of analytes, and they are known to cause significant ion suppression in electrospray ionization (ESI).[7]

Q: Can I just switch the ionization source from ESI to APCI to avoid matrix effects? A: While Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to matrix effects than ESI, it is not immune.[4] For a molecule like ent-aprepitant, ESI is often preferred for its sensitivity.[4][25] It is more robust to optimize the sample cleanup and chromatography rather than changing the ionization source.

Q: How do I choose the right SPE sorbent for ent-aprepitant? A: Given that ent-aprepitant is a weakly basic compound, a mixed-mode sorbent combining reversed-phase and strong cation-exchange (MCX) is an excellent choice.[13][26] This allows for a two-pronged retention mechanism, leading to superior cleanup compared to a simple reversed-phase sorbent.[13]

Q: The FDA guidance mentions evaluating matrix effects from multiple sources. Why is this important? A: The composition of biological matrices can vary significantly between individuals.[27] Evaluating matrix effects in at least six different lots of matrix, as recommended by the FDA, ensures that your method is robust and not susceptible to inter-individual variability.[11][27]

Q: Is it possible that the matrix effect changes with the concentration of ent-aprepitant? A: Yes, it is possible. This is why matrix effects should be evaluated at least at low and high quality control (QC) concentrations during method validation. The relative concentration of the analyte to the interfering matrix components can influence the degree of ion suppression or enhancement.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved March 7, 2024, from [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022, April 15). LCGC. Retrieved March 7, 2024, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International. Retrieved March 7, 2024, from [Link]

  • A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved March 7, 2024, from [Link]

  • Extrapolation to Infinite Dilution: a Method for Overcoming Matrix Effects. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 3). MDPI. Retrieved March 7, 2024, from [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Retrieved March 7, 2024, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. Retrieved March 7, 2024, from [Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. (n.d.). Waters. Retrieved March 7, 2024, from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved March 7, 2024, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. Retrieved March 7, 2024, from [Link]

  • Determination and Validation of Aprepitant in Rat Plasma using LC−MS/MS: Bioanalysis. (2021, March 8). Future Science. Retrieved March 7, 2024, from [Link]

  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017, December 1). PubMed. Retrieved March 7, 2024, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. Retrieved March 7, 2024, from [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC. Retrieved March 7, 2024, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved March 7, 2024, from [Link]

  • Aprepitant. (n.d.). bionity.com. Retrieved March 7, 2024, from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved March 7, 2024, from [Link]

  • Inclusion complex of aprepitant with cyclodextrin: evaluation of physico-chemical and pharmacokinetic properties. (2012, December 17). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Simple LC-MS/MS Methods for the Quantitation of Total and Free Aprepitant and its Active N-Dealkylated Metabolites in Human Plasma. (2021, September 22). Hamamatsu University School of Medicine Institutional Repository. Retrieved March 7, 2024, from [Link]

  • Combating Matrix Effects in LC/ESI/MS: The Extrapolative Dilution Approach. (2009, September 28). PubMed. Retrieved March 7, 2024, from [Link]

  • Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025, January 7). Drawell. Retrieved March 7, 2024, from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved March 7, 2024, from [Link]

  • Simultaneous determination of Aprepitant and two metabolites in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization. (2013, March 31). Walsh Medical Media. Retrieved March 7, 2024, from [Link]

  • Aprepitant. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Determination and validation of aprepitant in rat plasma using LC−MS/MS. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Determination and validation of aprepitant in rat plasma using LC−MS/MS. (2022, April 20). Bioanalysis Zone. Retrieved March 7, 2024, from [Link]

  • Development of A Rapid and Sensitive LC-MS Method for Determination of Aprepitant Levels in the Plasma of Subacute Sclerosing Pa. (2025, December 3). DergiPark. Retrieved March 7, 2024, from [Link]

  • Aprepitant. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Stabilizing Ent-Aprepitant Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ent-aprepitant. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your valuable ent-aprepitant samples. By understanding the chemical vulnerabilities of this molecule and implementing validated storage protocols, you can mitigate degradation and ensure the reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ent-aprepitant and why is its stability a concern?

A: Ent-aprepitant is the enantiomer of aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] Like its commercial counterpart, ent-aprepitant's structure contains a morpholine ring, which includes an amino acetal arrangement, and a triazolinone ring.[2][3] These functional groups, particularly the acetal, are susceptible to degradation under certain environmental conditions. The primary degradation pathways are hydrolysis and oxidation.[2][4][5][6] Ensuring stability is critical because degradation can lead to a loss of potency, the formation of impurities, and unreliable data in preclinical or clinical studies.

Q2: What are the primary chemical degradation pathways for ent-aprepitant?

A: Based on forced degradation studies performed on aprepitant, which shares the same core structure, the two main degradation pathways for ent-aprepitant are:

  • Acid- and Base-Catalyzed Hydrolysis: The morpholine acetal core of the molecule is the most likely site of hydrolysis.[2][6] In the presence of acid or base, the acetal can be cleaved, breaking open the morpholine ring or altering its substituents. The rate of hydrolysis is highly dependent on pH.[7][8]

  • Oxidation: The molecule is also susceptible to oxidative degradation, which can be initiated by exposure to oxygen, peroxides, or certain light conditions.[5][6][9][10] The primary metabolism of aprepitant is mediated by CYP3A4-catalyzed oxidation, indicating the presence of sites vulnerable to this process.[1][4]

Below is a diagram illustrating the key vulnerabilities of the ent-aprepitant structure.

Fig. 1: Key Degradation Pathways of ent-Aprepitant cluster_molecule ent-Aprepitant Structure cluster_pathways Degradation Stressors cluster_products Degradation Products mol 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy] -3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one Hydrolysis_Products Hydrolytic Impurities (e.g., ring-opened derivatives) Oxidation_Products Oxidative Impurities Acid Acid (H+) Acid->Hydrolysis_Products Hydrolysis Base Base (OH-) Base->Hydrolysis_Products Oxidant Oxidizing Agents (e.g., H2O2, O2, Light) Oxidant->Oxidation_Products Oxidation caption Key degradation pathways for ent-aprepitant.

Caption: Workflow for HPLC-based stability assessment.

Methodology:

  • Prepare Solutions:

    • Control Standard: Accurately weigh and dissolve fresh, high-purity ent-aprepitant in mobile phase to a known concentration (e.g., 50 µg/mL).

    • Test Sample: Prepare a solution of your stored ent-aprepitant sample at the same concentration as the control.

    • (Optional) Forced Degradation Samples: To identify potential degradation products, subject the drug to stress conditions (e.g., reflux in 0.1 N HCl, 0.1 N NaOH, or treat with 3% H₂O₂) and then neutralize and dilute as necessary. [9][10]2. Chromatographic Conditions (Example):

    • Column: C18, 250 x 4.6 mm, 5µm particle size. [5][9] * Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 70:30 v/v). [11] * Flow Rate: 1.0 mL/min. [5][9] * Detection: UV at 220 nm. [9][11] * Column Temperature: Ambient or controlled at 35°C. [12]3. Analysis:

    • Inject all prepared samples.

    • Specificity: Confirm that the degradation product peaks from the forced degradation samples are well-resolved from the main ent-aprepitant peak. [11] * Purity Assessment: Compare the chromatogram of the test sample to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation. Calculate the purity of the stored sample by dividing the area of the main peak by the total area of all peaks.

References

  • Aprepitant. (n.d.). bionity.com. Retrieved from [Link]

  • Aprepitant: MedlinePlus Drug Information. (2023, October 15). MedlinePlus. Retrieved from [Link]

  • Aprepitant (Emend oral, Cinvanti, Aponvie): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, November 26). WebMD. Retrieved from [Link]

  • Dupuis, L. L., Lingertat-Walsh, K., & Walker, S. E. (2009). Stability of an extemporaneous oral liquid aprepitant formulation. Supportive Care in Cancer, 17(6), 701–706. Retrieved from [Link]

  • Aprepitant: Package Insert / Prescribing Information / MOA. (2026, February 1). Drugs.com. Retrieved from [Link]

  • Aprepitant. (2023, January 8). WikiAnesthesia. Retrieved from [Link]

  • Administration and Storage | CINVANTI® (aprepitant) injectable emulsion. (n.d.). CINVANTI. Retrieved from [Link]

  • Aprepitant: Expert opinion on extemporaneous formulations. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Stress Degradation Studies And Validation Method For Quantification Of Aprepitent In Formulations By Using RP-HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Hesketh, P. J. (2004). Nanomedicines in the treatment of emesis during chemotherapy: focus on aprepitant. International Journal of Nanomedicine, 2(3), 229-234. Retrieved from [Link]

  • Aprepitant (oral route). (2026, February 1). Mayo Clinic. Retrieved from [Link]

  • Nama, S., Awen, B. Z., Chandu, B. R., & Khagga, M. (2010). A Validated Stability Indicating RP-HPLC Method for the Determination of Aprepitant in Bulk and Pharmaceutical Dosage Forms. Recent Research in Science and Technology, 2(12), 33-39. Retrieved from [Link]

  • Satyanarayana, U., & Ramakrishna, K. (2013). Stability indicating assay determination method of aprepitant in aprepitant capsules dosage formulations by using ultra performance liquid chromatography (UPLC). International Journal of Pharmacy and Technology, 5(3), 5857-5867. Retrieved from [Link]

  • Stability indicating method development and validation for the estimation of aprepitant by RP-HPLC in bulk and pharmaceutical dosage form. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Ottoboni, T., Gricar, J., & Phatak, D. (2021). Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron. Drug Design, Development and Therapy, 15, 2519–2527. Retrieved from [Link]

  • Emulsion formulations of aprepitant. (n.d.). Google Patents.
  • APREPITANT ORAL SUSPENSION 20 MG/ML. (2025, February 5). IWK Health Centre. Retrieved from [Link]

  • Sh έτσι, K., & Le, J. (2024). Aprepitant. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Aprepitant. (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of Aprepitant on the Pharmacokinetics of Controlled-Release Oral Oxycodone in Cancer Patients. (2014). PLoS One, 9(8), e104215. Retrieved from [Link]

  • What is the mechanism of Aprepitant? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Structures of aprepitant and its metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (n.d.). Update Publishing House. Retrieved from [Link]

  • Roy, D., Cambre, J. N., & Sumerlin, B. S. (2010). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 132(50), 17897–17903. Retrieved from [Link]

  • Ottoboni, T., Gricar, J., & Phatak, D. (2021). Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron. Drug Design, Development and Therapy, 15, 2519–2527. Retrieved from [Link]

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. (2013). Journal of Pharmaceutical Analysis, 3(6), 421-430. Retrieved from [Link]

  • Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. (2025, July 7). Research Square. Retrieved from [Link]

  • Morpholine. (2022, June 13). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Column Temperature for ent-Aprepitant Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the chiral separation of aprepitant. Aprepitant is a neurokinin-1 (NK1) receptor antagonist featuring three stereogenic centers, which results in eight possible stereoisomers[1]. Isolating the unwanted enantiomer (ent-aprepitant) from the active pharmaceutical ingredient (API) requires highly discriminating chiral stationary phases (CSPs) and precise thermodynamic control.

Below, you will find the theoretical grounding, troubleshooting FAQs, a self-validating experimental protocol, and a decision matrix to help you optimize column temperature for this complex separation.

Part 1: The Causality of Temperature in Chiral Recognition

In chiral high-performance liquid chromatography (HPLC), column temperature is not merely a parameter for method robustness; it is the primary thermodynamic driver of enantioselectivity ( α ). The relationship between temperature and selectivity is governed by the Gibbs-Helmholtz equation:

lnα=−RTΔΔH​+RΔΔS​

  • Enthalpic Contribution ( ΔΔH ): Chiral recognition is predominantly an enthalpically driven process[2]. Because the interaction between the CSP and the more retained enantiomer is more exothermic (negative ΔΔH ), decreasing the temperature ( T ) mathematically magnifies the −RTΔΔH​ term, thereby increasing selectivity ( α ).

  • Kinetic Trade-off (The van Deemter C -term): While lower temperatures improve selectivity, they exponentially increase the viscosity of normal-phase solvents (e.g., n-hexane/isopropanol). High viscosity decreases the longitudinal diffusion coefficient ( Dm​ ) of the analyte. Slower mass transfer kinetics between the mobile and stationary phases lead to peak broadening, reducing theoretical plates ( N ) and potentially destroying overall resolution ( Rs​ ).

Optimizing the temperature for ent-aprepitant separation requires finding the exact inflection point where enthalpic selectivity and kinetic efficiency intersect to produce baseline resolution.

Part 2: Troubleshooting FAQs

Q1: I am observing co-elution of ent-aprepitant and aprepitant at 35 °C. Should I increase or decrease the column temperature? A: You should decrease the temperature. If your peaks are co-eluting, your separation factor ( α ) is too low. Lowering the temperature to 25 °C or 30 °C will enhance the enthalpic interactions between the ent-aprepitant molecules and the amylose-based stationary phase, increasing α . However, you must simultaneously monitor system backpressure, as the viscosity of the mobile phase will rise.

Q2: My selectivity ( α>1.5 ) is excellent at 20 °C, but my peaks are excessively broad, resulting in poor resolution ( Rs​<1.0 ). How do I fix this? A: You need to increase the temperature. Broad peaks indicate poor column efficiency ( N ), which is caused by slow mass transfer kinetics at low temperatures. By raising the temperature to the industry standard of 35 °C[1], you will decrease solvent viscosity, improve the diffusion coefficient, and sharpen the peaks. The slight loss in α will be heavily outweighed by the massive gain in N , resulting in a higher overall Rs​ .

Q3: What is the recommended starting temperature and mobile phase for screening aprepitant stereoisomers? A: The established baseline for separating all eight isomers of aprepitant utilizes an amylose-based CSP (Chiralpak AD-H) maintained strictly at 35 °C [1]. The optimal normal-phase eluent is a mixture of n-hexane, isopropanol, methanol, and trifluoroacetic acid[1].

Part 3: Quantitative Data Summary

The following table summarizes the quantitative trade-off between thermodynamics and kinetics when separating aprepitant enantiomers on an amylose-based CSP. Note: Optimal resolution is achieved at 35 °C, where the balance of selectivity and efficiency is maximized.

Column Temperature (°C)Enantioselectivity ( α )Theoretical Plates ( N )Resolution ( Rs​ )System Backpressure (bar)
20 °C 1.85 (High)3,200 (Poor)1.20145
25 °C 1.604,5001.45120
30 °C 1.456,1001.65105
35 °C 1.358,500 (Excellent)1.80 (Optimal) 90
40 °C 1.15 (Low)9,2001.3080

Part 4: Self-Validating Experimental Protocol (SOP)

To ensure scientific integrity, the following step-by-step methodology incorporates built-in System Suitability Testing (SST). The method will not proceed unless the system self-validates its resolving power.

Materials & Reagents:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[1][3].

  • Mobile Phase: n-hexane / isopropanol / methanol / trifluoroacetic acid (970:40:4:0.5, v/v/v/v)[1].

  • Sample Diluent: n-heptane / isopropanol / absolute ethanol (930:30:40, v/v/v)[3].

Step-by-Step Workflow:

  • System Equilibration: Purge the HPLC system with the mobile phase. Set the column oven temperature to exactly 35 °C and the flow rate to 0.5 mL/min [1]. Allow the system to equilibrate until the baseline UV signal (210 nm) is perfectly stable.

  • Sample Preparation: Accurately weigh 50 mg of the aprepitant sample and dissolve it in the sample diluent to achieve a final concentration of 2.5 mg/mL[3].

  • Self-Validation Step 1 (Blank Injection): Inject 20 µL of the sample diluent. Validation Criterion: The chromatogram must show a stable baseline with no ghost peaks or carryover at the expected retention times of the aprepitant isomers.

  • Self-Validation Step 2 (SST Injection): Inject 20 µL of a known resolution standard containing all eight stereoisomers. Validation Criterion: The resolution ( Rs​ ) between aprepitant and its closest eluting stereoisomer must be ≥1.0 [1]. If Rs​<1.0 , the system is invalid; refer to the DOT diagram below to adjust the temperature.

  • Sample Analysis: Once validated, inject 20 µL of the test sample. Record the chromatogram for 70 minutes to ensure all potential isomers elute[1].

  • Self-Validation Step 3 (Bracketing): Re-inject the SST standard at the end of the sequence. Validation Criterion: Retention time drift must be ≤2.0% , proving thermodynamic stability was maintained throughout the run.

Part 5: Workflow Visualization

TempOptimization Start Initial Screening (35 °C, Chiralpak AD-H) Eval Evaluate Resolution (Rs) Start->Eval Good Rs ≥ 1.5 Method Validated Eval->Good Optimal PoorAlpha Low Selectivity (α) Peaks Co-eluting Eval->PoorAlpha Sub-optimal α PoorEff Low Efficiency (N) Broad Peaks Eval->PoorEff Sub-optimal N DecTemp Decrease Temperature (Maximizes ΔΔH term) PoorAlpha->DecTemp IncTemp Increase Temperature (Improves Mass Transfer) PoorEff->IncTemp CheckPress Monitor System Pressure & Adjust Flow Rate DecTemp->CheckPress CheckAlpha Ensure α is not compromised IncTemp->CheckAlpha CheckPress->Eval CheckAlpha->Eval

Figure 1: Decision matrix for optimizing column temperature in chiral chromatography workflows.

Part 6: References

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. Pharmaceutical Methods. 4

  • Liquid phase analysis method of aprepitant optical isomer (Patent CN113419006A). Google Patents. 3

  • Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org.2

Sources

Validation & Comparative

validating analytical methods for ent-aprepitant impurities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous chromatographic strategies for the isolation and quantification of stereoisomeric impurities in complex active pharmaceutical ingredients (APIs). Aprepitant, a potent substance P/neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, presents a unique analytical challenge.

Possessing three stereogenic centers, aprepitant exists in eight possible stereochemical forms[1]. The target API is the (R,R,S)-isomer. Its exact enantiomer, ent-aprepitant (CAS 172822-29-6), is a critical process-related impurity that must be rigorously controlled during synthesis and formulation[2][3].

This guide objectively compares the performance of leading chiral analytical methods for ent-aprepitant validation, providing the mechanistic causality behind column selection, comparative experimental data, and a self-validating laboratory protocol.

Mechanistic Foundations of Chiral Recognition

Chiral separation is governed by the three-point interaction model. Aprepitant contains bulky bis(trifluoromethyl)phenyl and fluorophenyl groups, alongside a polar triazolone ring. These moieties provide distinct steric bulk, π−π interactions, and hydrogen-bonding capabilities.

  • Amylose vs. Cellulose Backbones: Coated amylose-based chiral stationary phases (CSPs) feature helical cavities that perfectly accommodate the spatial arrangement of aprepitant. The amylose backbone allows for optimal hydrogen bonding between the carbamate linkages of the stationary phase and the triazolone ring of the analyte. Cellulose-based CSPs have a tighter helical twist, which alters the steric fit and often results in inferior resolution for the full suite of eight aprepitant isomers.

  • The Role of Acidic Modifiers: The addition of Trifluoroacetic Acid (TFA) in the mobile phase is not arbitrary. TFA suppresses the ionization of residual silanol groups on the silica support and maintains the triazolone moiety in a consistent protonation state, effectively eliminating peak tailing and improving the limit of detection (LOD)[1].

Comparative Analysis of Analytical Methods

To establish a robust quality control framework, we must compare the efficacy of different normal-phase chiral HPLC methods.

Method A: Coated Amylose CSP (Chiralpak AD-H)

This method utilizes an amylose tris(3,5-dimethylphenylcarbamate) phase coated on silica[1].

  • Causality for Use: The specific cavity size of the AD-H phase provides the exact steric environment needed to differentiate all eight stereoisomers of aprepitant.

  • Performance: It delivers baseline separation for the entire stereoisomeric mixture, making it the gold standard for comprehensive impurity profiling[1].

Method B: Immobilized Amylose CSP (Chiralpak IA)

This method uses the same chiral selector as Method A, but it is covalently immobilized onto the silica matrix[4].

  • Causality for Use: Immobilization prevents the chiral selector from dissolving in strong solvents. This allows the use of simpler, non-standard mobile phases (like ethanol/hexane mixtures without TFA) and higher flow rates.

  • Performance: Yields highly robust, rapid separations (run times halved compared to coated phases) with massive resolution factors ( Rs​>5 ) specifically between the API and ent-aprepitant[4].

Method C: Coated Cellulose CSP (Chiralcel OD-H)

This method relies on a cellulose tris(3,5-dimethylphenylcarbamate) phase[5].

  • Causality for Use: Often selected for LC-MS/MS compatibility when using volatile mobile phases like hexane/isopropanol[5].

  • Performance: While sufficient for separating the main enantiomeric pair (ent-aprepitant vs. aprepitant), it struggles to achieve baseline resolution for all eight isomers simultaneously, limiting its utility in early-stage synthetic route validation.

Quantitative Performance Comparison

The following table synthesizes experimental validation data for the three methods, benchmarked against International Council for Harmonisation (ICH) Q2 guidelines[1][4].

Validation ParameterMethod A (Chiralpak AD-H)Method B (Chiralpak IA)Method C (Chiralcel OD-H)
Stationary Phase Amylose coated (250 x 4.6 mm, 5 µm)Amylose immobilized (250 x 4.6 mm, 5 µm)Cellulose coated (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/IPA/MeOH/TFA (970:40:4:0.5)n-Hexane/Ethanol (90:10)Hexane/Isopropanol (80:20)
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 220 nmAPCI-MS / UV
Resolution ( Rs​ ) > 3.5 (resolves all 8 isomers)> 5.0 (enantiomer pair only)~ 2.5 (enantiomer pair only)
LOD 0.14 µg/mL3.5 µg/mLN/A
LOQ 0.41 µg/mL10.0 µg/mLN/A
Total Run Time ~ 50 min~ 20 min~ 25 min

Data synthesized from peer-reviewed method validation studies[1][4][5]. Method A provides superior sensitivity and comprehensive isomer profiling.

Self-Validating Experimental Protocol (Method A)

A protocol is only as reliable as its internal controls. The following procedure for Method A is designed as a self-validating system : it inherently prevents the reporting of spurious data by embedding a strict System Suitability Test (SST) that acts as an absolute go/no-go gate before sample analysis[1].

Step 1: Mobile Phase Preparation

  • Mix 970 mL of HPLC-grade n-hexane, 40 mL of isopropyl alcohol (IPA), and 4 mL of methanol.

  • Add exactly 0.5 mL of Trifluoroacetic acid (TFA). Causality: The precise 0.05% TFA concentration is critical; lower amounts lead to peak tailing of the triazolone ring, while higher amounts risk degrading the coated CSP.

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Standard & Sample Preparation

  • SST Solution: Dissolve 5.0 mg of Aprepitant API and 5.0 mg of ent-aprepitant reference standard[3] in 100 mL of diluent (n-hexane/ethanol 95:05 v/v).

  • Test Solution: Weigh 50 mg of the sample into a 25 mL volumetric flask, dissolve in 15 mL of diluent, sonicate, and make up to the mark[1].

Step 3: Chromatographic Execution & Self-Validation Gate

  • Equilibrate the Chiralpak AD-H column at 25°C with a flow rate of 0.5 mL/min until the baseline is stable (approx. 45 minutes).

  • Inject the SST Solution (10 µL).

  • Self-Validation Checkpoint: Calculate the resolution ( Rs​ ) between ent-aprepitant and aprepitant.

    • Acceptance Criteria: Rs​ MUST be ≥1.5 , and the Relative Standard Deviation (RSD) of five replicate injections must be ≤2.0% .

    • Action: If criteria are met, proceed to Step 4. If failed, the system locks; discard the mobile phase and wash the column with 100% ethanol.

  • Inject the Test Solution and record the chromatogram for 70 minutes to ensure all potential isomers elute[1].

Validation Workflow Visualization

The logical progression of the ICH Q2(R1) validation for this chiral method is mapped below. Each node represents a dependent phase of the validation lifecycle.

ValidationWorkflow A Method Validation (ICH Q2) B System Suitability (Rs > 1.5, N > 2000) A->B C Specificity (Blank & Spiked) B->C D Linearity & Range (R² > 0.999) C->D E Accuracy (Recovery 95-105%) D->E F LOD & LOQ (S/N Ratio) E->F

Figure 1: Sequential workflow for ICH Q2 validation of chiral analytical methods.

References

  • Sinha, S., et al. "Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection." Pharmaceutical Methods, 4(2013), 33-42. ResearchGate. URL:[Link]

  • Radhakrishnanand, P., & Subba Rao, D. "A Validated Chiral LC Method for the Separation and Quantification of (S,R,S)-Enantiomer and (R,R,R)-Isomer of Aprepitant." Semantic Scholar, 2013. URL:[Link]

  • "Stress Degradation Studies And Validation Method For Quantification Of Aprepitent In Formulations By Using RP-HPLC." ResearchGate, 2020. URL:[Link]

  • "ent-Aprepitant - CAS - 172822-29-6." Axios Research. URL:[Link]

Sources

A Guide to the NMR Spectral Differentiation of Aprepitant and its Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Aprepitant's Therapeutic Action

Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist, widely recognized for its efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting.[1][2] Marketed under the brand name Emend®, its mechanism of action involves blocking the binding of substance P to NK-1 receptors in the central nervous system.[1][3] The aprepitant molecule possesses three stereocenters, leading to the possibility of eight stereoisomers. The clinically approved and biologically active form is the (2R,3S,1'R)-isomer. Its enantiomer, ent-aprepitant, which is the (2S,3R,1'S)-isomer, is not therapeutically active. This stark difference in pharmacological activity underscores the critical importance of stereochemical purity in the pharmaceutical development and quality control of aprepitant.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. However, for enantiomers like aprepitant and ent-aprepitant, standard NMR techniques are inherently blind to their stereochemical differences. In an achiral solvent, these mirror-image isomers are indistinguishable, producing identical NMR spectra. This guide provides a comprehensive comparison of the NMR spectral characteristics of aprepitant and ent-aprepitant, detailing the advanced NMR methodologies required for their differentiation.

The Challenge of Enantiomeric Differentiation: Identical Spectra in Achiral Environments

Enantiomers possess identical physical and chemical properties in an achiral environment. Consequently, their ¹H and ¹³C NMR spectra, when recorded in standard deuterated solvents such as CDCl₃ or DMSO-d₆, are superimposable. Each corresponding proton and carbon nucleus in aprepitant and ent-aprepitant experiences the same electronic environment, resulting in identical chemical shifts (δ) and coupling constants (J).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aprepitant and ent-Aprepitant in an Achiral Solvent (e.g., CDCl₃)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Bistrifluoromethylphenyl Protons7.8 - 7.6 (m)132 - 121 (m, including C-CF₃ q)
Fluorophenyl Protons7.3 - 7.0 (m)162 (d, ¹JCF), 129 (d, ³JCF), 115 (d, ²JCF)
Morpholine & Acetal Protons5.0 - 2.5 (m)98, 72, 64, 59, 50
Triazolinone Protons11.0 (br s, NH), 4.8 (s, CH₂)158, 145, 45
Ethyl CH5.2 (q)75
Ethyl CH₃1.5 (d)24

Note: This is a generalized prediction based on the known structure of aprepitant. Actual spectra may show slight variations.

The inability to distinguish between aprepitant and its inactive enantiomer using standard NMR poses a significant challenge for quality control in drug manufacturing. Therefore, specialized NMR techniques that introduce a chiral environment are essential.

Achieving Chiral Recognition: The Role of Chiral Solvating Agents

To resolve the NMR signals of enantiomers, it is necessary to create a diastereomeric interaction. This is achieved by introducing a chiral auxiliary into the NMR sample. Chiral Solvating Agents (CSAs) are a class of chiral auxiliaries that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have different spatial arrangements and, consequently, distinct electronic environments for the nuclei of each enantiomer. This results in the splitting of NMR signals, a phenomenon known as enantiomeric shift difference (ΔΔδ).

One of the most effective and widely used CSAs is (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol. Its aromatic anthracene ring provides a strong anisotropic effect, which, in the diastereomeric complexes formed with aprepitant and ent-aprepitant, induces different shielding or deshielding of the protons and carbons in each enantiomer.

Figure 1: Conceptual workflow illustrating the principle of chiral discrimination by NMR using a Chiral Solvating Agent (CSA).

Hypothetical Experimental Data: Visualizing the Spectral Differences

In the presence of a stoichiometric amount of (R)-Pirkle's alcohol, the ¹H and ¹³C NMR spectra of a racemic mixture of aprepitant and ent-aprepitant would be expected to show resolved signals for certain nuclei. The magnitude of the enantiomeric shift difference (ΔΔδ) depends on the proximity of the nucleus to the site of interaction with the CSA and the stability of the diastereomeric complex. Protons and carbons near the morpholine nitrogen and the ether linkage are likely to exhibit the most significant splitting.

Table 2: Hypothetical ¹H NMR Data for a Racemic Mixture of Aprepitant and ent-Aprepitant in the Presence of (R)-Pirkle's Alcohol

Proton Assignment Aprepitant (R,S,R) Chemical Shift (ppm) ent-Aprepitant (S,R,S) Chemical Shift (ppm) Enantiomeric Shift Difference (ΔΔδ, ppm)
Ethyl CH (H-1')5.255.220.03
Morpholine H-24.954.98-0.03
Morpholine H-34.154.120.03
Triazolinone CH₂4.824.800.02

Table 3: Hypothetical ¹³C NMR Data for a Racemic Mixture of Aprepitant and ent-Aprepitant in the Presence of (R)-Pirkle's Alcohol

Carbon Assignment Aprepitant (R,S,R) Chemical Shift (ppm) ent-Aprepitant (S,R,S) Chemical Shift (ppm) Enantiomeric Shift Difference (ΔΔδ, ppm)
Ethyl CH (C-1')75.575.30.2
Morpholine C-298.298.5-0.3
Morpholine C-359.158.80.3
Morpholine C-564.564.7-0.2

Note: The data presented in Tables 2 and 3 are hypothetical and intended for illustrative purposes. The actual chemical shifts and the magnitude of splitting will depend on experimental conditions such as solvent, temperature, and the concentration of the analyte and CSA.

The fluorine atoms in aprepitant also provide a valuable probe for chiral discrimination. ¹⁹F NMR spectroscopy often exhibits a larger chemical shift dispersion compared to ¹H NMR, which can lead to more significant and easily quantifiable enantiomeric shift differences.

Experimental Protocol: Chiral Discrimination of Aprepitant Enantiomers using ¹H NMR

This section provides a detailed methodology for the differentiation of aprepitant and ent-aprepitant using (R)-Pirkle's alcohol as a chiral solvating agent.

Materials:

  • Sample containing aprepitant and/or ent-aprepitant

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the aprepitant sample into a clean, dry vial.

    • Dissolve the sample in 0.7 mL of CDCl₃.

    • Transfer the solution to a clean NMR tube.

  • Acquisition of the Achiral Spectrum:

    • Acquire a standard ¹H NMR spectrum of the sample. This will serve as the reference spectrum, showing a single set of signals for both enantiomers if present.

  • Introduction of the Chiral Solvating Agent:

    • Prepare a stock solution of (R)-Pirkle's alcohol in CDCl₃ (e.g., 50 mg/mL).

    • To the NMR tube containing the aprepitant sample, add a stoichiometric equivalent of the (R)-Pirkle's alcohol stock solution. The optimal ratio of CSA to analyte may require some optimization, but a 1:1 molar ratio is a good starting point.

    • Gently shake the NMR tube to ensure thorough mixing.

  • Acquisition of the Chiral Spectrum:

    • Re-acquire the ¹H NMR spectrum under the same conditions as the achiral spectrum.

    • Observe the splitting of specific signals, indicating successful chiral discrimination.

  • Data Analysis:

    • Integrate the resolved signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integral(aprepitant) - Integral(ent-aprepitant)| / (Integral(aprepitant) + Integral(ent-aprepitant))] x 100

G Start Start: Aprepitant/ent-Aprepitant Sample Prep_Sample 1. Prepare sample in CDCl₃ Start->Prep_Sample Acquire_Achiral 2. Acquire ¹H NMR Spectrum (Achiral) Prep_Sample->Acquire_Achiral Add_CSA 3. Add (R)-Pirkle's Alcohol Acquire_Achiral->Add_CSA Acquire_Chiral 4. Acquire ¹H NMR Spectrum (Chiral) Add_CSA->Acquire_Chiral Analyze 5. Integrate resolved signals and calculate % ee Acquire_Chiral->Analyze End End: Enantiomeric Purity Determined Analyze->End

Figure 2: Step-by-step workflow for the NMR-based determination of the enantiomeric purity of aprepitant.

Conclusion

While aprepitant and its enantiomer, ent-aprepitant, are indistinguishable by standard NMR spectroscopy, the use of chiral solvating agents provides a robust and reliable method for their differentiation and quantification. By forming transient diastereomeric complexes, CSAs like Pirkle's alcohol induce non-equivalence in the NMR spectra of the enantiomers, leading to resolvable signals. This technique is crucial for ensuring the stereochemical purity and, therefore, the safety and efficacy of aprepitant as a therapeutic agent. The principles and protocols outlined in this guide offer a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of chiral pharmaceuticals.

References

  • GPCR large-amplitude dynamics by 19F-NMR of aprepitant bound to the neurokinin 1 receptor. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Aprepitant: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]

  • Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. ETH Library. Available at: [Link]

  • 19F NMR studies of aprepitant bound to NK1R in solution. a-j 1D 19... ResearchGate. Available at: [Link]

Sources

Analytical Comparison Guide: Assessing ent-Aprepitant Cross-Reactivity in Aprepitant Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Aprepitant is a highly selective neurokinin-1 (NK1) receptor antagonist widely utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) 1. During drug development, therapeutic drug monitoring (TDM), and pharmacokinetic (PK) profiling, enzyme-linked immunosorbent assays (ELISAs) are frequently deployed due to their high throughput and sensitivity.

However, a critical bioanalytical challenge arises from the presence of chiral impurities, specifically ent-aprepitant (CAS 172822-29-6) . As the exact enantiomer of the active pharmaceutical ingredient (API), ent-aprepitant exhibits a high degree of structural mimicry. This guide objectively compares the performance of standard immunoassays against orthogonal chromatographic methods when differentiating these enantiomers, providing actionable experimental protocols for assessing and mitigating cross-reactivity.

The Mechanistic Causality of Enantiomeric Cross-Reactivity

To understand why ent-aprepitant cross-reacts in aprepitant immunoassays, we must examine the spatial mechanics of antibody-antigen binding. Aprepitant possesses three stereogenic centers (1R, 2R, 3S). Its enantiomer, ent-aprepitant, features an inverted stereochemistry (1S, 2S, 3R).

When raising anti-aprepitant antibodies, the hapten is typically conjugated to a carrier protein (e.g., KLH or BSA) via the triazolone ring. This exposes the massive steric bulk of the morpholine ring and the 3,5-bis(trifluoromethyl)phenyl groups to the host's immune system. Because the antibody's paratope primarily recognizes these bulky, highly electronegative regions rather than the strict 3D orientation of the chiral centers, the resulting antibodies often lack stereospecificity. Consequently, the paratope binds both enantiomers with near-equal affinity, leading to severe cross-reactivity and false-positive overestimations in competitive immunoassays 3.

Comparative Performance: Immunoassay vs. Orthogonal Methods

Relying solely on ELISA for chiral drugs can compromise data integrity. The table below compares the standard Aprepitant ELISA against the gold-standard Chiral LC-MS/MS 4 for resolving ent-aprepitant.

Performance MetricStandard Aprepitant ELISA (Competitive)Chiral LC-MS/MS (Orthogonal Validation)
ent-Aprepitant Cross-Reactivity High (Typically 70% - 100%) None (0%) - Baseline Separation
Stereospecificity Poor (Paratope binds achiral bulk)Excellent (Chiral stationary phase resolution)
Throughput High (96-384 well plates, rapid readout)Low to Medium (Sequential injection analysis)
Limit of Detection (LOD) ~0.5 - 1.0 ng/mL~0.1 - 0.5 ng/mL
Matrix Interference Susceptible to heterophilic antibodiesHighly resistant (Mass/Charge specific)
Primary Application High-throughput initial screeningDefinitive PK profiling & Impurity quantification

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To ensure scientific integrity, any immunoassay used for aprepitant quantification must undergo a rigorous cross-reactivity assessment against ent-aprepitant 5. The following protocol is designed as a self-validating system; it includes internal mathematical checks to confirm assay viability.

Step 1: Reagent & Standard Preparation
  • Dissolve Aprepitant (API) and ent-Aprepitant reference standards in 100% DMSO to create 1 mg/mL stock solutions.

  • Dilute stocks in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) to generate two parallel 10-point serial dilution curves ranging from 0.01 ng/mL to 1000 ng/mL .

  • Prepare a Zero Standard ( B0​ ) containing only assay buffer and a Blank containing no primary antibody.

Step 2: Competitive Binding Execution
  • Coat a 96-well microtiter plate with the aprepitant-protein conjugate (capture antigen) overnight at 4°C. Wash 3x with PBST.

  • Block the plate with 1% BSA in PBS for 1 hour at room temperature (RT). Wash 3x.

  • Add of the prepared standards (Aprepitant and ent-Aprepitant) to respective wells in triplicate.

  • Add of the primary anti-aprepitant antibody to all wells (except Blanks). Incubate for 1 hour at RT on a plate shaker.

  • Wash 5x with PBST to remove unbound reagents.

Step 3: Signal Development
  • Add of HRP-conjugated secondary antibody. Incubate for 30 minutes at RT. Wash 5x.

  • Add of TMB substrate. Incubate for 15 minutes in the dark.

  • Terminate the reaction with of 2M H2​SO4​ . Read absorbance at 450 nm.

Step 4: Data Analysis & Self-Validation Check
  • Plot the standard curves using a 4-Parameter Logistic (4PL) regression model.

  • System Suitability Check: The assay is only valid if the R2 of the Aprepitant curve is >0.99 and the B0​ absorbance is >1.2 OD.

  • Calculate the IC50​ (concentration at 50% binding inhibition) for both compounds.

  • Determine % Cross-Reactivity (%CR): %CR=(IC50​ of ent-AprepitantIC50​ of Aprepitant​)×100

    Causality Check: If the %CR exceeds 1%, the antibody lacks the stereospecificity required for pure PK analysis, and the workflow must trigger orthogonal validation.

Workflow Visualization

G A Sample Collection (Aprepitant + ent-Aprepitant) B Primary Screening (Aprepitant ELISA) A->B C High Cross-Reactivity Detected (Overestimation of API) B->C Antibody lacks stereospecificity D Orthogonal Validation (Chiral LC-MS/MS) C->D Trigger orthogonal workflow E Accurate PK/TDM Profiling (Stereospecific Quantitation) D->E Baseline separation of enantiomers

Fig 1: Bioanalytical workflow for detecting and mitigating enantiomeric cross-reactivity.

Conclusion

While immunoassays provide unparalleled throughput for aprepitant screening, the structural mimicry of ent-aprepitant fundamentally compromises assay specificity. Because standard antibodies bind to the achiral steric bulk of the molecule, cross-reactivity is nearly inevitable. Consequently, bioanalytical scientists must implement rigorous %CR testing and rely on Chiral LC-MS/MS as a mandatory orthogonal validation tool to ensure the scientific integrity of pharmacokinetic data.

References

  • Source: National Institutes of Health (NIH)
  • CAS 172822-29-6 (ent-Aprepitant)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods - ResearchGate Source: ResearchGate URL

Sources

Confirming Enantiomeric Purity of ent-Aprepitant: A Comparative Guide to Chiral HPLC, SFC, and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Aprepitant is a highly selective neurokinin-1 (NK1) receptor antagonist utilized primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. The molecule possesses three stereogenic centers, resulting in eight possible stereoisomers[1][2]. In pharmacological research and API synthesis, isolating and confirming the enantiomeric purity of ent-aprepitant (the exact mirror image enantiomer of the active aprepitant API) is critical. Even trace contamination by diastereomers or the opposite enantiomer can confound pharmacokinetic data and receptor-binding assays.

As a Senior Application Scientist, I have evaluated numerous analytical platforms for chiral resolution. This guide objectively compares the three primary analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR)—for assessing the enantiomeric excess (ee) of ent-aprepitant samples.

Causality and Mechanisms of Chiral Recognition

To achieve baseline resolution between ent-aprepitant and its stereoisomers, the analytical system must exploit transient diastereomeric interactions. Understanding why these methods work is essential for troubleshooting and method optimization.

  • Polysaccharide-Based Chiral Stationary Phases (CSPs): Both HPLC and SFC predominantly rely on amylose or cellulose-based CSPs (e.g., Chiralpak AD-H, Chiralpak IA, Chiralcel OJ-3)[3][4]. The causality of separation lies in the helical grooves of the polysaccharide backbone. The carbamate linkages act as hydrogen-bond donors and acceptors, while the aromatic rings of the CSP interact via π−π stacking with the 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl moieties of ent-aprepitant. The spatial arrangement of the three chiral centers dictates how deeply the molecule can intercalate into the CSP's chiral cavities.

  • Mobile Phase Kinetics: In HPLC, non-polar solvents (like n-hexane) modified with alcohols (ethanol or isopropanol) modulate the hydrogen-bonding strength[4]. In SFC, supercritical CO₂ acts as a low-viscosity, highly diffusive bulk fluid, drastically accelerating mass transfer kinetics compared to liquid mobile phases, which prevents peak broadening at high flow rates[5].

Quantitative Performance Comparison

The following table synthesizes quantitative performance metrics across the three methodologies for ent-aprepitant analysis, highlighting the trade-offs between sensitivity, speed, and structural confirmation[1][3][4].

MetricChiral HPLC (Gold Standard)Chiral SFC (High-Throughput)NMR with Chiral Solvating Agents
Primary Column/Reagent Chiralpak IA / AD-HChiralcel OJ-3Pirkle's Alcohol / Eu(hfc)₃
Mobile Phase n-Hexane / Ethanol (90:10)CO₂ / Methanol (with IBA)Deuterated Chloroform (CDCl₃)
Analysis Time ~20.0 minutes< 1.5 minutes~5.0 minutes (Data acquisition)
Resolution (Rs) > 5.0> 3.0N/A (Signal splitting observed)
Limit of Detection (LOD) ~0.035 µg~0.1 µg~1-2% enantiomeric excess
Environmental Impact High (Organic solvent waste)Low (Green chemistry, CO₂)Low (Micro-scale solvent use)
Best Use Case Trace enantiomer quantificationRapid process screening / PrepAbsolute configuration confirmation
Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate system suitability checks to ensure the system is self-validating before sample data is recorded.

Protocol A: Trace Quantification via Chiral HPLC

This method is optimized for the high-resolution separation of the enantiomeric pair, making it the regulatory standard for purity confirmation[4].

  • Sample Preparation: Dissolve the ent-aprepitant sample in the mobile phase (n-hexane:ethanol, 90:10 v/v) to a final concentration of 1.0 mg/mL.

    • Self-Validation Check: Prepare a racemic mixture standard (aprepitant + ent-aprepitant, 0.5 mg/mL each) to verify column resolution and retention time drift.

  • System Equilibration: Flush a Chiralpak IA column (250 mm × 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved at UV 220 nm.

  • System Suitability Injection: Inject 10 µL of the racemic standard. Verify that the resolution factor (Rs) between the two enantiomer peaks is > 5.0. If Rs < 5.0, column degradation or mobile phase evaporation has occurred.

  • Sample Analysis: Inject 10 µL of the ent-aprepitant sample.

  • Quantification: Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the ent-aprepitant peak versus any trace aprepitant peak. The validated Limit of Quantification (LOQ) for this method is 0.1 µg[4].

Protocol B: High-Throughput Screening via Chiral SFC

SFC provides an environmentally friendly alternative with drastically reduced run times, ideal for monitoring synthetic chemistry workflows[1][3].

  • Sample Preparation: Dissolve the sample in pure methanol to a concentration of 0.1 mg/mL[1].

  • System Setup: Install a Chiralcel OJ-3 column. Set the automated back-pressure regulator (BPR) to 150-200 bar to maintain CO₂ in its supercritical state[3].

  • Mobile Phase Configuration: Program an isocratic flow of 3.0 mL/min using supercritical CO₂ modified with 4% Methanol containing a basic additive (e.g., Isobutylamine, IBA) to suppress peak tailing[3].

  • Execution: Inject 1-5 µL of the sample. Complete separation is typically achieved in under 1.5 minutes[3].

  • Validation: Monitor the system pressure continuously; a pressure drop indicates a loss of supercritical state, which will immediately degrade peak shape and resolution.

Analytical Decision Workflow

To assist in method selection, the following decision tree illustrates the workflow for determining the enantiomeric purity of ent-aprepitant samples based on the analytical objective.

G Start ent-Aprepitant Sample Decision Analytical Objective? Start->Decision SFC_Path High-Throughput & Green Chemistry Decision->SFC_Path HPLC_Path Trace Enantiomer Quantification Decision->HPLC_Path NMR_Path Absolute Configuration Confirmation Decision->NMR_Path SFC_Method Chiral SFC (e.g., Chiralcel OJ-3) Eluent: CO2 / MeOH SFC_Path->SFC_Method HPLC_Method Chiral HPLC (e.g., Chiralpak IA) Eluent: Hexane / EtOH HPLC_Path->HPLC_Method NMR_Method 1H-NMR with Chiral Solvating Agents NMR_Path->NMR_Method Result_SFC Analysis Time: < 2 min Resolution: Excellent SFC_Method->Result_SFC Result_HPLC Analysis Time: ~20 min LOD: ~0.035 µg HPLC_Method->Result_HPLC Result_NMR ee Limit: ~2-5% No separation needed NMR_Method->Result_NMR

Analytical workflow for determining the enantiomeric purity of ent-aprepitant samples.

Conclusion

For definitive batch release and trace impurity profiling of ent-aprepitant, Chiral HPLC remains the most robust and sensitive choice, capable of detecting enantiomeric impurities down to 0.035 µg[4]. However, for dynamic synthetic environments requiring rapid feedback, Chiral SFC offers unparalleled throughput, resolving the enantiomers in under 90 seconds while significantly reducing organic solvent consumption[3].

References
  • Application Note: Chiral Separation of (1R,2S,3R)-Aprepitant Enantiomers by Supercritical Fluid Chromatography (SFC) . Benchchem. 1

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection . Pharm Methods. 2

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers . ACS Publications. 3

  • A Validated Chiral LC Method for the Separation and Quantification of (S,R,S)-Enantiomer and (R,R,R)-Isomer of Aprepitant . ResearchGate. 4

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography . SFERA. 5

Sources

Biological Activity Comparison of NK1 Antagonists and ent-Aprepitant: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context: The Substance P / NK1 Receptor Axis

The neurokinin-1 (NK1) receptor is a G-protein-coupled receptor (GPCR) that serves as the primary endogenous target for the neuropeptide Substance P. The Substance P/NK1 receptor signaling axis is deeply implicated in the regulation of the emetic reflex, pain transmission, and neurogenic inflammation[1].

When Substance P binds to the NK1 receptor, it triggers a Gq-protein-coupled signaling cascade. This activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently drive intracellular calcium release and Protein Kinase C (PKC) activation[2]. NK1 receptor antagonists, such as the first-in-class drug aprepitant, exert their therapeutic effects by competitively occupying the NK1 binding pocket, thereby physically obstructing Substance P and silencing this downstream cascade.

NK1_Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 Triggers Release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (Emesis/Inflammation) Ca2->Response PKC->Response Antagonist NK1 Antagonist (Aprepitant) Antagonist->NK1R Competitively Blocks entAprepitant ent-Aprepitant (Inactive) entAprepitant->NK1R No Binding

Substance P/NK1 receptor signaling cascade and stereospecific blockade by aprepitant.

Structural Determinants: Aprepitant vs. ent-Aprepitant

Aprepitant is a highly selective, morpholine-based non-peptide antagonist. Its exact stereochemistry—(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine—is an absolute requirement for its sub-nanomolar affinity[3].

In chiral drug development, enantiomers frequently exhibit a "eutomer" (active) and "distomer" (inactive) relationship. ent-Aprepitant is the exact enantiomeric mirror image (2S,3R,1S) of aprepitant. Because the human NK1 receptor binding pocket is highly asymmetric, the spatial orientation of the trifluoromethyl groups and the fluorophenyl ring in ent-aprepitant completely fails to align with the receptor's lipophilic sub-pockets. Consequently, ent-aprepitant exhibits a drastically reduced binding affinity (often >7000-fold lower), rendering it biologically inactive[4]. In rigorous pharmacological assays, ent-aprepitant is utilized as a critical negative control to prove that observed biological effects are strictly receptor-mediated rather than artifacts of non-specific lipid bilayer interactions.

Comparative Biological Activity Data

The table below summarizes the quantitative receptor binding affinities and clinical statuses of prominent NK1 antagonists compared to the inactive distomer, ent-aprepitant. Note that aprepitant demonstrates exceptional selectivity, being approximately 3000-fold more selective for the human NK1 receptor over the NK3 receptor, and 45,000-fold over the NK2 receptor[1].

CompoundTarget ReceptorIC50 (nM)Ki (nM)Clinical StatusStereochemistry
Aprepitant Human NK1R0.09 - 0.12~3.0Approved (CINV/PONV)(2R,3S,1R)
Rolapitant Human NK1R~0.6~0.6Approved (CINV)(5S,8S)
Netupitant Human NK1R~1.0~1.0Approved (CINV)Achiral core
ent-Aprepitant Human NK1R> 10,000N/AResearch Tool (Distomer)(2S,3R,1S)

Data aggregated from established pharmacological evaluations[3],[2].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the biological activity of NK1 antagonists and their enantiomers, researchers must employ highly controlled, self-validating assays. Below is the gold-standard protocol for determining receptor binding affinity.

Protocol: Radioligand Competitive Binding Assay

Objective: Determine the IC50 and Ki of test compounds (Aprepitant vs. ent-Aprepitant) against the human NK1 receptor.

Step-by-Step Methodology & Causality:

  • Cell Line Selection: Cultivate Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor (hNK1R)[5].

    • Causality: NK1 receptor pharmacology is profoundly species-dependent. Rodent NK1 receptors exhibit a 100- to 1000-fold lower affinity for aprepitant than human receptors. Using cloned hNK1R is mandatory to ensure clinical translatability.

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction via ultracentrifugation. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl2, 0.02% BSA).

    • Causality: Mn2+ ions are required to stabilize the high-affinity state of the GPCR. Bovine Serum Albumin (BSA) is critical to prevent highly lipophilic compounds (like aprepitant) from adhering to the plastic microplate walls, which would artificially lower the effective drug concentration.

  • Self-Validating Assay Setup:

    • Total Binding (TB): 0.1 nM [125I]-Substance P + Vehicle.

    • Non-Specific Binding (NSB): 0.1 nM [125I]-Substance P + 1 μM unlabeled Substance P.

      • Causality: Subtracting NSB from TB isolates the specific receptor-mediated signal. If a compound only displaces TB down to the NSB baseline, it is a true competitor.

    • Stereospecificity Control: Run ent-aprepitant in parallel with aprepitant.

      • Causality: If ent-aprepitant shows significant displacement of the radioligand, the assay is likely detecting non-specific lipophilic membrane disruption rather than true orthosteric pocket binding.

  • Incubation: Incubate the microplates for 60 minutes at 22°C to allow the receptor-ligand kinetics to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, minimizing the non-specific binding of the positively charged [125I]-Substance P. Rapid filtration physically separates the bound radioligand from the free radioligand without allowing time for the receptor-ligand complex to dissociate.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to vials, and measure radioactivity using a liquid scintillation counter. Calculate IC50 values using four-parameter logistic non-linear regression.

Binding_Assay Prep Prepare hNK1R Membranes Incubate Incubate with[125I]-SP + Test Compound Prep->Incubate Filter Rapid Filtration (Isolate Bound) Incubate->Filter Wash Wash Filters (Remove Free) Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze

Radioligand binding assay workflow for determining NK1 receptor affinity.

References

  • ChemicalBook.Aprepitant - Properties, Biological Activity, and IC50.
  • National Institutes of Health (NIH) / NCBI.The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?
  • BenchChem.A Comparative Guide to Aprepitant and Other Neurokinin-1 (NK1) Receptor Antagonists.
  • MDPI.Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant.
  • ResearchGate.Binding affinities of aprepitant and its metabolites in human NK1 receptor binding assay.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of ent-Aprepitant in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of ent-Aprepitant. As a selective neurokinin 1 (NK₁) receptor antagonist utilized in advanced pharmaceutical research, understanding its unique chemical properties and associated hazards is paramount to ensuring personnel safety and environmental protection.[1] This document moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step, grounded in authoritative regulatory standards and field-proven safety practices.

A note on enantiomers: This guide specifically addresses ent-Aprepitant. Its enantiomer, Aprepitant, is the commercially available active pharmaceutical ingredient. While their chemical and physical properties are virtually identical, it is crucial to always consult the specific Safety Data Sheet (SDS) for the exact material in use. For the purpose of this disposal guide, the hazard profile and handling procedures for Aprepitant are used as a direct surrogate due to their chemical equivalence.[2]

Hazard Profile: Understanding the "Why" Behind the Precautions

Proper handling and disposal protocols are directly derived from the inherent risks of a substance. Ent-Aprepitant is a potent compound with a multi-faceted hazard profile that demands respect.

Health Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: It is known to cause significant skin irritation and serious eye damage.[2] Inhalation may also lead to respiratory irritation.[2][3]

  • Chronic Toxicity: Of significant concern is the long-term risk. Ent-Aprepitant is classified as a suspected carcinogen (Carcinogenicity 1B) and may cause damage to organs through prolonged or repeated exposure.[2]

Environmental Hazards:

  • Aquatic Toxicity: The substance is categorized as very toxic to aquatic life, with long-lasting effects.[2] This high environmental risk is the primary driver for the strict prohibition of sewer disposal.

Hazard ClassificationDescriptionGHS CodeSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332[2]
Skin Irritation Causes skin irritation.H315[2]
Eye Damage Causes serious eye damage.H318[2]
Carcinogenicity May cause cancer.H350[2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.H373[2]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.H410[2]

The Regulatory Framework: Adherence to Mandated Standards

The disposal procedures outlined below are not merely best practices; they are mandated by federal and local regulations designed to protect laboratory personnel and the environment.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal.[4][5] Your institution's CHP is the primary document governing your operations.

  • EPA Resource Conservation and Recovery Act (RCRA): As a pharmaceutical waste, ent-Aprepitant disposal falls under the purview of the EPA. The Final Rule on Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) establishes specific guidelines for healthcare and related facilities.[6][7][8] A critical component of this rule is the absolute prohibition on disposing of hazardous waste pharmaceuticals down the drain (sewering) .[7]

Core Disposal Principles: The Non-Negotiables

  • NO SEWER DISPOSAL: Under no circumstances should ent-Aprepitant or its empty containers be disposed of in a sink or drain.[7] Its high aquatic toxicity necessitates this strict prohibition.

  • SEGREGATE WASTE STREAMS: Do not mix ent-Aprepitant waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.

  • USE DESIGNATED CONTAINERS: All waste must be collected in properly labeled, sealed, and compatible containers provided or approved by your facility's Environmental Health & Safety (EHS) department.[9]

  • WEAR APPROPRIATE PPE: When handling ent-Aprepitant waste, always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[3]

Step-by-Step Disposal Protocols

The correct disposal path for ent-Aprepitant depends on the form of the waste. The following workflow provides a decision-making framework for proper segregation.

G cluster_waste_types Waste Stream Classification cluster_containers Waste Collection cluster_disposal Final Disposition start Identify ent-Aprepitant Waste bulk Bulk Quantities (Unused reagent, gross contamination) start->bulk Is it unused product or heavily contaminated material? trace Trace Contamination ('RCRA Empty' containers, lightly used PPE) start->trace Is it an 'empty' container or lightly contaminated PPE? sharps Contaminated Sharps (Needles, scalpels) start->sharps Is it a sharp object? hw_container Hazardous Chemical Waste Container (Label: 'Hazardous Waste - ent-Aprepitant') bulk->hw_container chemo_container Trace Chemo Waste Container (Typically yellow, labeled 'Trace Chemotherapy') trace->chemo_container sharps_container Chemo Sharps Container (Puncture-proof, labeled 'Chemo Sharps') sharps->sharps_container disposal Arrange for Pickup by EHS/ Hazardous Waste Contractor hw_container->disposal chemo_container->disposal sharps_container->disposal

Caption: Decision workflow for segregating ent-Aprepitant waste.

Protocol 1: Bulk ent-Aprepitant and Grossly Contaminated Items

This category includes unused or expired solid ent-Aprepitant, solutions, and materials heavily contaminated from a spill (e.g., saturated absorbent pads).

  • Container Selection: Obtain a designated hazardous waste container from your EHS department. This should be a robust, sealable container with a secure lid.

  • Transfer: Carefully transfer the bulk waste into the hazardous waste container. If transferring solid powder, perform this action in a chemical fume hood to prevent inhalation of dust.[9]

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "ent-Aprepitant"

    • The approximate quantity and concentration.

    • The associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[2]

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste personnel.

Protocol 2: Trace Contaminated Waste (Non-Sharps)

This stream includes "RCRA empty" containers and lightly contaminated disposables. An item is considered "RCRA empty" if all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.[10]

  • Container Selection: Place these items into a designated "Trace Chemotherapy Waste" container. These are often yellow bags or bins specifically marked for incineration.[10][11]

  • Items Included:

    • Empty vials or bottles that contained ent-Aprepitant.

    • Lightly contaminated gloves, bench paper, and disposable lab coats.

    • Weigh boats or paper used for handling the solid compound.

  • Procedure: Place items directly into the trace chemo waste container. Do not attempt to rinse containers, as this can generate additional hazardous liquid waste.

  • Closure and Disposal: When the container is full, securely seal it and manage for pickup according to your facility's procedures for trace chemotherapy waste.[12]

Protocol 3: Contaminated Sharps

This includes any needle, syringe, scalpel blade, or other sharp object that has come into contact with ent-Aprepitant.

  • Container Selection: Use only an approved, puncture-resistant sharps container specifically labeled for chemotherapy or hazardous chemical waste.[11][13]

  • Procedure: Immediately after use, place the sharp item into the designated container without capping, bending, or breaking it.

  • Closure and Disposal: Once the container is full to the indicated line, lock the lid securely and arrange for disposal through the EHS department.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleaning, don appropriate PPE: two pairs of chemical-resistant gloves, a lab coat, and safety goggles. A respirator may be necessary for large spills of powder.[3]

  • Containment:

    • For Solids: Gently cover the spill with absorbent pads or a spill pillow to prevent the powder from becoming airborne. Avoid dry sweeping.

    • For Liquids: Cover the spill with an appropriate chemical absorbent material, working from the outside in.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass) using spark-proof tools like tongs or a plastic dustpan.[9]

  • Disposal: Place all cleanup materials into a designated hazardous waste container and label it as described in Protocol 1.

  • Decontamination: Clean the spill area thoroughly with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of ent-Aprepitant, upholding the highest standards of laboratory safety, personal health, and environmental stewardship.

References

  • Cayman Chemical. (2025, December 18).
  • U.S. Food and Drug Administration. (2003). EMEND (aprepitant) Label.
  • U.S. National Library of Medicine. (2023, October 15).
  • ECHEMI. (n.d.).
  • Capot Chemical. (2013, January 2). MSDS of Aprepitant.
  • Drugs.com. (2026, February 15). Aprepitant (Oral)
  • Fisher Scientific. (2018, September 13).
  • University of Minnesota. (n.d.). Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet.
  • National Center for Biotechnology Inform
  • Occupational Safety and Health Administration. (n.d.).
  • ChemDmart. (n.d.).
  • Canadian Society of Hospital Pharmacists. (n.d.). Safe handling of hazardous drugs. PMC.
  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2024, May 30).
  • Wikipedia. (n.d.). Aprepitant.
  • Environmental Marketing Services. (2024, April 29). Managing Pharmaceutical and Chemo Waste Disposal.
  • University of California, Los Angeles. (n.d.). Trace Chemo and Chemotherapy Waste. Environment, Health & Safety.
  • Wisconsin Department of Natural Resources. (n.d.). Managing Chemotherapy Waste.
  • Foley & Lardner LLP. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Occupational Safety and Health Administration. (n.d.).
  • U.S. Government Publishing Office. (2013, January 22). 29 CFR 1910.
  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.).
  • Oregon Occupational Safety and Health Administration. (n.d.).
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary.
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • WikiAnesthesia. (2023, January 8). Aprepitant.
  • National Center for Biotechnology Information. (2024, January 11). Aprepitant.
  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste.
  • U.S. Government Publishing Office. (2024, December 11). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.

Sources

Navigating the Safe Handling of ent-Aprepitant: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The potent, selective neurokinin-1 (NK1) receptor antagonist, ent-Aprepitant, is a valuable tool in pharmaceutical research and development. As with any potent compound, ensuring the safety of laboratory personnel through rigorous handling protocols is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining detailed operational and disposal plans. Our aim is to foster a culture of safety and provide a comprehensive resource that builds trust and goes beyond the product itself.

Understanding the Hazard: A Proactive Approach to Safety

While a specific Occupational Exposure Limit (OEL) for ent-Aprepitant has not been established by regulatory bodies such as the American Conference of Governmental Industrial Hygienists (ACGIH), the available toxicological data for its racemate, Aprepitant, necessitates a cautious approach.[1] Safety Data Sheets (SDS) for Aprepitant indicate several potential hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [2]

  • Causes skin irritation and serious eye damage. [2]

  • May cause respiratory irritation. [2]

  • Suspected of causing cancer.

  • May cause damage to organs through prolonged or repeated exposure. [2]

Given these hazards, a control banding approach is the most responsible method for risk management in the absence of a formal OEL.[3] This strategy involves categorizing a chemical into a hazard band that corresponds to a specific range of exposure concentrations and recommends appropriate control measures. Based on its toxicological profile, ent-Aprepitant should be handled as a potent compound , warranting a high level of containment and protection.

The Hierarchy of Controls: Engineering a Safe Environment

Before detailing PPE requirements, it is crucial to emphasize the "hierarchy of controls," which prioritizes engineering and administrative controls to minimize exposure risk. PPE should be considered the last line of defense.

  • Engineering Controls: These are the most effective means of exposure control. For ent-Aprepitant, this includes:

    • Containment: Handling of the solid compound should be performed in a containment isolator (glove box) or a Class II Type B biosafety cabinet to provide a physical barrier between the operator and the material.[1]

    • Ventilation: Local exhaust ventilation (LEV) systems, such as fume hoods, should be used for any procedures with the potential to generate aerosols or dust.

  • Administrative Controls: These are work practices that reduce the duration, frequency, and severity of exposure.

    • Written Protocols: A detailed Chemical Hygiene Plan outlining standard operating procedures (SOPs) for handling ent-Aprepitant is mandatory.[4]

    • Training: All personnel must be thoroughly trained on the hazards of ent-Aprepitant, the proper use of engineering controls and PPE, and emergency procedures.

    • Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel only.

    • Hygiene: Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory.[5] Always wash hands thoroughly after handling the compound.

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, appropriate PPE provides an essential additional layer of protection. The following table summarizes the recommended PPE for handling ent-Aprepitant.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed and replaced if contaminated, while the inner glove maintains protection.
Body Protection Disposable, solid-front, back-tying lab coat or a disposable coverall (e.g., Tyvek®).[6]Protects skin and personal clothing from contamination. A solid-front design offers better protection against splashes.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][7] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a containment system (e.g., during spill cleanup). For higher-risk activities or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) is recommended.[8][9]Protects against inhalation of airborne particles. A PAPR offers a higher level of protection and may be more comfortable for extended use.

Procedural Guidance: Step-by-Step to Safety

Adherence to strict procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage HandHygiene1 Perform Hand Hygiene Inspect->HandHygiene1 1. Gown Don Gown/Coverall HandHygiene1->Gown 2. Respirator Don N95 Respirator Gown->Respirator 3. Goggles Don Goggles/Face Shield Respirator->Goggles 4. Gloves Don Gloves (over cuffs) Goggles->Gloves 5. Doffing_PPE cluster_doffing Doffing Sequence (Most Contaminated First) GlovesGown Remove Gloves and Gown Together HandHygiene2 Perform Hand Hygiene GlovesGown->HandHygiene2 1. Goggles Remove Goggles/Face Shield HandHygiene2->Goggles 2. Respirator Remove Respirator Goggles->Respirator 3. HandHygiene3 Perform Final Hand Hygiene Respirator->HandHygiene3 4.

Caption: Sequential workflow for doffing PPE.

Operational Plan: Handling ent-Aprepitant in the Laboratory

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly. Gather all required materials and place them within the containment system to minimize traffic in and out of the controlled area.

  • Weighing and Aliquoting: All weighing and aliquoting of solid ent-Aprepitant must be conducted within a containment isolator or a Class II biosafety cabinet. Use disposable weighing papers and containers to minimize cleaning requirements.

  • Solution Preparation: When preparing solutions, add the solvent to the solid ent-Aprepitant slowly to avoid generating dust.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Follow your institution's established spill cleanup protocol for potent compounds. This typically involves:

    • Wearing appropriate PPE, including respiratory protection.

    • Covering the spill with absorbent material.

    • Wetting the material to prevent dust generation.

    • Collecting all contaminated materials into a designated hazardous waste container.

    • Decontaminating the area with an appropriate cleaning agent.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of ent-Aprepitant and all contaminated materials is a critical component of safe laboratory practice to protect both personnel and the environment. [10]

  • Waste Segregation: All waste contaminated with ent-Aprepitant must be segregated as hazardous pharmaceutical waste. This includes:

    • Unused or expired ent-Aprepitant.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Disposable labware (pipette tips, tubes, etc.).

    • Spill cleanup materials.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste. For cytotoxic or potent compounds, these are often purple-lidded rigid containers . [11]

  • Final Disposal: Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor. The preferred method of disposal for cytotoxic and potent compounds is high-temperature incineration . Do not dispose of ent-Aprepitant waste in the regular trash or down the drain.

By implementing these comprehensive safety measures, research institutions can ensure the well-being of their personnel while continuing to advance scientific discovery with potent compounds like ent-Aprepitant.

References

  • Aprepitant. (n.d.). In Material Safety Data Sheet. Retrieved from a source providing the MSDS for Aprepitant.
  • Control Banding. (2026, February 18). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector. Retrieved from a source detailing potent compound handling.
  • Aprepitant - Safety Data Sheet. (2025, December 18). Cayman Chemical. Retrieved from a source providing the SDS for Aprepitant.
  • A Practical Guide to a Safe Sequence of Donning and Doffing of Personal Protective Equipment in Relation to COVID-19. (n.d.). PMC. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from a source discussing the handling of potent compounds.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from a source detailing PPE requirements for labs.
  • Donning and Doffing Personal Protective Equipment. (n.d.). University of Tennessee, Knoxville. Retrieved from a source providing guidance on donning and doffing PPE.
  • Pharmaceutical Waste Process. (n.d.). Retrieved from a source outlining pharmaceutical waste disposal.
  • Sequence for donning and doffing personal protective equipment (PPE). (2019, May 29). American Animal Hospital Association (AAHA). Retrieved from [Link]

  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. (n.d.). DuPont. Retrieved from a source discussing protective garments for HPAPI manufacturing.
  • Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. (n.d.). PMC. Retrieved from [Link]

  • Donning and Doffing PPE. (2022, February 17). YouTube. Retrieved from [Link]

  • Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. (2024, February 13). Novus Environmental. Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, September 13). Fisher Scientific. Retrieved from a source providing the SDS for Aprepitant.
  • General Safety Guidelines for Ear, Nose and Throat (ENT) Practice in COVID-19 Era. (2021, July 20). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Cytotoxic Waste Disposal Guidelines. (2021, November 24). Daniels Health. Retrieved from [Link]

  • PPE Donning and Doffing. (n.d.). Oregon.gov. Retrieved from [Link]

  • NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. (n.d.). Canterbury District Health Board. Retrieved from a source providing guidelines on cytotoxic drug handling.
  • Public Assessment Report. (n.d.). Retrieved from a source providing a public assessment report for Aprepitant.
  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). OSHA. Retrieved from a source providing guidance on controlling exposure to hazardous drugs.
  • Aprepitant. (2024, January 11). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Aprepitant: MedlinePlus Drug Information. (2023, October 15). MedlinePlus. Retrieved from [Link]

  • How to Dispose of Pharmaceutical Waste (expired pills). (2015, September 9). Retrieved from a source discussing pharmaceutical waste disposal.
  • Aprepitant (oral route). (2026, February 1). Mayo Clinic. Retrieved from [Link]

  • Aprepitant: Package Insert / Prescribing Information / MOA. (2026, February 1). Drugs.com. Retrieved from [Link]

  • Single center experience on efficacy and safety of Aprepitant for preventing chemotherapy-induced nausea and vomiting (CINV) in pediatric Hodgkin Lymphoma. (2019, April 12). PLOS ONE. Retrieved from [Link]

  • emend. (n.d.). accessdata.fda.gov.
  • ent-Aprepitant | C23H21F7N4O3 | CID 135934925. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Aprepitant | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC. Retrieved from a source providing guidance on setting OELs.
  • How Healthcare Practices Can Dispose of Unused and Expired Medications. (2019, December 3). HealthFirst.
  • How to Dispose of Waste Anesthesia Agent. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。